molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No.: B042374
CAS No.: 61837-46-5
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methylpentanoate (CAS 104093-34-9) is a high-purity, chiral ester of significant value in advanced organic synthesis and medicinal chemistry research. Its structure features a reactive bromine atom adjacent to an ester group on a carbon chain with an isobutyl-derived side chain, making it an exceptional electrophilic building block. The primary research application of this compound lies in its role as a key precursor for nucleophilic substitution reactions (SN2), enabling the introduction of a 4-methylpentanoate moiety with a new carbon-carbon or carbon-heteroatom bond at the alpha-position. This reactivity is crucial for the synthesis of complex, non-natural amino acid analogs, peptide mimetics, and other chiral intermediates. The steric influence of the 4-methylpentyl group can be exploited to study stereoselective transformations and diastereocontrol. Researchers utilize this compound in the development of potential pharmaceutical candidates, particularly in constructing molecular scaffolds for protease inhibitors, enzyme substrates, and other biologically active molecules. Its mechanism of action in research contexts is defined by its electrophilicity, where the bromine acts as a leaving group, facilitating attack by a diverse range of nucleophiles such as carbon nucleophiles (from organometallic reagents), nitrogen nucleophiles (amines, azides), and oxygen nucleophiles (alkoxides). This compound is intended For Research Use Only and is a fundamental tool for expanding synthetic methodology and probing structure-activity relationships (SAR) in drug discovery programs.

Properties

IUPAC Name

methyl 2-bromo-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPGFJDOALJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61837-46-5
Record name methyl 2-bromo-4-methylpentanoate
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Foundational & Exploratory

Strategic Utilization of Methyl 2-bromo-4-methylpentanoate: A Chiral Pool Scaffold for Peptidomimetics

[1]

Executive Summary

This compound (CAS 61837-46-5) represents a critical "chiral pool" intermediate in modern drug discovery.[1] Structurally derived from Leucine, this

1

This guide moves beyond standard catalog data to provide a mechanistic workflow for the synthesis, handling, and derivatization of this compound, focusing on stereochemical integrity and reaction scalability.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8][9][10]

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 61837-46-5Often racemic; stereospecific CAS exist for (R)/(S)
Formula

Molecular Weight 209.08 g/mol
Density

g/cm³
Denser than water; facilitates phase separation
Boiling Point 78–80°C @ 17 TorrVacuum distillation required for purification
Appearance Colorless to pale yellow liquidDarkens upon light exposure (photolabile C-Br)
Solubility DCM, THF, MeOH, EtOAcImmiscible with water; hydrolyzes slowly
Hazards Lachrymator, Irritant (H315, H319)Handle in fume hood only

Synthesis & Stereochemical Control

The industrial and laboratory preparation of this compound typically follows two distinct pathways depending on the required stereochemistry.

Pathway A: The "Chiral Pool" Route (Diazotization)

This method utilizes L-Leucine or D-Leucine to generate the corresponding chiral bromide.[1]

  • Mechanism: Diazotization of the amine forms a diazonium salt. Intramolecular attack by the carboxylate forms an unstable

    
    -lactone (inversion), which is then opened by bromide (second inversion).[1]
    
  • Net Result: Retention of Configuration .

    • L-Leucine (S)

      
       (S)-2-bromo-4-methylpentanoic acid.[1]
      
    • D-Leucine (R)

      
       (R)-2-bromo-4-methylpentanoic acid.[1]
      
Pathway B: The Hell-Volhard-Zelinsky (HVZ) Modification

Used for generating racemic material from 4-methylpentanoic acid (isocaproic acid).[1]

  • Reagents:

    
    , 
    
    
    (catalytic).[1]
  • Outcome: Racemic mixture suitable for non-stereospecific applications or subsequent resolution.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowcluster_legendStereochemistry LogicL_LeuL-Leucine(S-Isomer)DiazoIntermediate:Diazonium SaltL_Leu->DiazoNaNO2, HBr0°CIsoCapIsocaproic Acid(Achiral)BromoAcid2-Bromo-4-methyl-pentanoic acidIsoCap->BromoAcidBr2, PBr3(Racemic)AlphaLactoneIntermediate:Alpha-LactoneDiazo->AlphaLactone-N2(Inversion 1)AlphaLactone->BromoAcidBr-(Inversion 2 -> Retention)TargetMethyl 2-bromo-4-methylpentanoateBromoAcid->TargetMeOH, H+EsterificationkeyDouble Inversion = Retention

Figure 1: Divergent synthesis pathways showing the stereochemical retention mechanism via diazotization versus the racemic HVZ route.

Reactivity & Applications

The core utility of CAS 61837-46-5 is its function as a bifunctional electrophile .[1]

  • Electrophilic

    
    -Carbon:  Susceptible to Nucleophilic Substitution (
    
    
    ).[1]
    • Nucleophiles:[1] Azides (

      
      ), Thiols (R-SH), Amines (R-
      
      
      ).[1]
    • Application: Synthesis of

      
      -amino acids (via azide reduction) or thioether-based MMP inhibitors.[1]
      
  • Ester Carbonyl: Susceptible to hydrolysis or reduction.

    • Note: In basic conditions, the

      
      -proton is acidic (
      
      
      ), risking racemization or elimination to the
      
      
      -unsaturated ester.[1]
Divergent Synthesis Map[1]

ReactivityMapCenterMethyl 2-bromo-4-methylpentanoateAzidealpha-Azido Ester(Click Chemistry / Amino Acids)Center->AzideNaN3, DMFSN2Thioetheralpha-Thioether(MMP Inhibitors)Center->ThioetherR-SH, BaseSN2Reformatskybeta-Hydroxy Ester(C-C Bond Formation)Center->ReformatskyZn, AldehydeReformatsky RxnEliminationalpha,beta-Unsaturated Ester(Side Product)Center->EliminationStrong BaseE2 Elimination

Figure 2: Reactivity profile demonstrating the primary synthetic transformations available for the substrate.[1]

Experimental Protocol: Thioether Assembly (MMP Inhibitor Fragment)

Objective: Synthesis of a peptidomimetic fragment via

Reagents
  • This compound (1.0 equiv)[1]

  • Methyl 3-mercaptopropionate (1.1 equiv) [Model Thiol][1]

  • Triethylamine (

    
    ) or 
    
    
    (1.2 equiv)[1]
  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Workflow
  • Preparation:

    • Charge a flame-dried round-bottom flask with Methyl 3-mercaptopropionate (1.1 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C under an inert atmosphere (

      
       or Ar).
      
  • Deprotonation:

    • Add Triethylamine (1.2 equiv) dropwise. Stir for 15 minutes. Note: If using

      
      , perform in DMF at room temperature.
      
  • Addition of Electrophile:

    • Add this compound (1.0 equiv) dropwise over 10 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent elimination (formation of the alkene).

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Mobile phase Hexanes:EtOAc (8:2). The bromide spot (

      
      ) should disappear; the product spot will be lower.
      
    • Self-Validation: Aliquot NMR should show the disappearance of the

      
      -proton doublet of doublets at 
      
      
      4.2 ppm and appearance of the thioether
      
      
      -proton at
      
      
      3.2–3.5 ppm.
  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Water (to remove DMF/Salt) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel). Gradient: 0%

      
       20% EtOAc in Hexanes.[1]
      

Safety & Handling Guidelines

  • Lachrymator Warning:

    
    -Bromo esters are potent lachrymators (tear gas agents).[1]
    
    • Protocol: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination:[1] Glassware should be rinsed with a dilute solution of ethanol and amine (e.g., ethanolamine) to quench residual bromide before removal from the hood.

  • Storage:

    • Store at 2–8°C.

    • Light Sensitive: Store in amber vials. UV light can homolyze the C-Br bond, leading to radical degradation and coloration (browning).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12957039, this compound.[1] Retrieved from [Link]

  • Coppola, G. M., & Schuster, H. F. (1997). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.[1] (Reference for diazotization retention mechanism).

  • Hanessian, S., et al. (1993).Design and Synthesis of MMP Inhibitors.Journal of Medicinal Chemistry. (Context for Thiol-Bromo ester coupling in peptidomimetics).

"Methyl 2-bromo-4-methylpentanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents in Chiral Synthesis and Polymer Chemistry

Executive Summary & Physicochemical Profile[1]

Methyl 2-bromo-4-methylpentanoate (CAS: 61837-46-5 for racemate; 114438-65-2 for R-isomer) acts as a critical bifunctional scaffold in organic synthesis. Structurally derived from the amino acid Leucine, it retains the isobutyl side chain while introducing an electrophilic


-bromo center. This unique architecture makes it a preferred initiator for Atom Transfer Radical Polymerization (ATRP) and a precursor for non-proteinogenic amino acids via nucleophilic substitution.
Core Chemical Data[2]
ParameterTechnical Specification
IUPAC Name This compound
Common Name

-Bromo-isocaproic acid methyl ester
Molecular Formula

Molecular Weight 209.08 g/mol
Chiral Center Carbon-2 (

-carbon)
Physical State Colorless to pale yellow liquid
Boiling Point ~85–90 °C (at 10 mmHg) [Predicted]
Density ~1.28 g/mL (at 25 °C)
Solubility Soluble in MeOH, DCM, THF; Insoluble in water

Synthesis Protocols: Causality & Methodology

The synthesis of this compound is driven by the need to install a halogen at the


-position while controlling stereochemistry. We present two distinct routes: the Chiral Pool Retention Route  (from Leucine) for stereodefined applications, and the Hell-Volhard-Zelinsky (HVZ) Route  for bulk racemic production.
Protocol A: Chiral Synthesis via Diazotization (The "Sandmeyer-Type" Route)

Objective: Synthesis of (R)- or (S)-Methyl 2-bromo-4-methylpentanoate with high enantiomeric excess.

Mechanism: This reaction utilizes the diazotization of


-amino acids. The amino group is converted to a diazonium salt, which undergoes intramolecular displacement by bromide. Crucially, this step often proceeds with double inversion  (retention of configuration) due to the participation of the carboxylate group forming an 

-lactone intermediate, though conditions can be tuned for net inversion.

Step-by-Step Workflow:

  • Reagent Setup: Dissolve L-Leucine (1.0 eq) in 2.5 M

    
     containing 
    
    
    
    (3.0 eq).
  • Diazotization: Cool to -5 °C. Add

    
     (1.5 eq) aqueous solution dropwise over 2 hours.
    
    • Critical Control Point: Temperature must remain

      
       °C to prevent side reactions (elimination to alkenes).
      
  • Extraction: Extract the intermediate 2-bromo-4-methylpentanoic acid with diethyl ether (

    
    ).
    
  • Esterification: Dissolve the crude acid in anhydrous Methanol (

    
    ). Add catalytic 
    
    
    
    (0.1 eq) and reflux for 4 hours.
  • Purification: Neutralize with

    
    , extract with DCM, and distill under reduced pressure.
    
Protocol B: Industrial Racemic Synthesis (HVZ Modification)

Objective: Cost-effective production for ATRP initiation.

Mechanism: Direct


-bromination of isocaproyl chloride or isocaproic acid using elemental bromine and a phosphorus catalyst (

or

). The enol form of the acid chloride attacks the electrophilic bromine.

Step-by-Step Workflow:

  • Halogenation: Charge Isocaproic acid (1.0 eq) and catalytic

    
     (0.05 eq) into a reactor.
    
  • Bromine Addition: Heat to 80 °C. Add elemental

    
     (1.05 eq) subsurface over 3 hours.
    
    • Safety Note: Scrub HBr gas evolution with a caustic scrubber.

  • Quench/Esterification: Cool the resulting

    
    -bromoacetyl bromide intermediate to 0 °C.
    
  • Solvolysis: Slowly add anhydrous Methanol (excess). The acid bromide converts directly to the methyl ester.

  • Workup: Wash with water to remove residual acids; distill product.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Leu L-Leucine (Chiral Source) Diazo Diazotization (NaNO2/HBr, -5°C) Leu->Diazo Iso Isocaproic Acid (Bulk Source) HVZ HVZ Bromination (Br2/PCl3, 80°C) Iso->HVZ Int_Acid Intermediate: 2-Bromo Acid Diazo->Int_Acid Retention/Inversion Int_AcBr Intermediate: Acid Bromide HVZ->Int_AcBr Ester Esterification (MeOH/H+) Int_Acid->Ester Int_AcBr->Ester Solvolysis Product Methyl 2-bromo- 4-methylpentanoate Ester->Product

Figure 1: Dual pathways for synthesis. Top: Chiral pool retention. Bottom: Industrial racemic route.

Mechanistic Utility in Drug Discovery & Polymer Science[5]

Atom Transfer Radical Polymerization (ATRP)

This compound is a "tertiary-mimic" secondary halide initiator. Its structure mimics the growing chain end of methacrylate polymers, making it an ideal initiator for controlled radical polymerization of methyl methacrylate (MMA) and styrene.

  • Initiation Efficiency: The secondary C-Br bond is weaker than a primary C-Br bond, allowing for rapid homolytic cleavage by the

    
     catalyst.
    
  • Mechanism:

    • 
       (Deactivation)
      
Precursor for Non-Proteinogenic Amino Acids

Through


 displacement with azide (

) followed by reduction, or displacement with amines, this molecule serves as a scaffold for Leucine analogs . These are crucial in peptidomimetics to increase proteolytic stability.
Visualization: Reactivity Profile

Reactivity Center Methyl 2-bromo- 4-methylpentanoate ATRP ATRP Initiation (Radical Generation) Center->ATRP Cu(I)/Ligand SN2 Nucleophilic Substitution (SN2) Center->SN2 NaN3 or Amines Reform Reformatsky Reaction (Zinc Enolate) Center->Reform Zn, Aldehyde Polymer Poly(acrylates) Controlled MW ATRP->Polymer Amino 2-Azido/Amino Esters SN2->Amino Beta Beta-Hydroxy Esters Reform->Beta

Figure 2: Divergent reactivity pathways: Radical initiation (ATRP), Substitution (SN2), and Organometallic coupling.

Quality Control & Analytics

To ensure the integrity of the reagent for sensitive applications (like living polymerization), the following analytical standards must be met:

  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       4.25 (dd, 1H, 
      
      
      
      -CH-Br): Diagnostic signal.
    • 
       3.78 (s, 3H, 
      
      
      
      ): Methyl ester singlet.
    • 
       1.90 (m, 1H, 
      
      
      
      -CH).
    • 
       1.70 (m, 2H, 
      
      
      
      -CH2).
    • 
       0.95 (d, 6H, 
      
      
      
      -CH3): Distinct isopropyl doublet.
  • Purity Criteria:

    • GC-MS purity >98%.

    • Free acid content <0.5% (Critical for ATRP to prevent catalyst poisoning).

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.
  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP. Progress in Polymer Science.
  • Brewster, P., et al. (1950). Walden Inversion in the replacement of hydroxyl by halogen. Nature.

Sources

Technical Guide: Mass Spectrometric Analysis of Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methylpentanoate (CAS: 29525-23-9) is a critical synthetic intermediate, primarily derived from L-Leucine via diazotization-bromination sequences. It serves as a chiral building block for peptidomimetics and substituted amino acid analogs.

This guide provides a rigorous technical framework for the identification and validation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard spectral libraries which may lack specific derivative data, this document applies first-principles fragmentation mechanics to establish a self-validating identification protocol.

Part 1: Molecular Profile & Theoretical MS Characteristics

Before initiating analysis, the operator must understand the isotopic and structural behavior of the analyte.

FeatureSpecification
IUPAC Name This compound
Formula

Monoisotopic Mass 208.01 Da (

)
Molecular Structure Isobutyl tail attached to an

-bromo methyl ester
Key Functional Groups Alkyl Halide (Secondary Bromide), Methyl Ester
The Isotopic Signature (The "Fingerprint")

The most definitive diagnostic feature of this molecule is the bromine isotopic pattern. Bromine exists naturally as


 and 

in a nearly 1:1 ratio (50.69% vs 49.31%).
  • Diagnostic Rule: The Molecular Ion (

    
    ) will not appear as a single peak. It will appear as a doublet  separated by 2 mass units (
    
    
    
    208 and 210) with near-equal intensity. Any deviation from this 1:1 ratio indicates interference or misidentification.

Part 2: Fragmentation Mechanics (Mechanistic Analysis)

In Electron Ionization (EI) at 70 eV, the molecule undergoes predictable bond scissions. The fragmentation is driven by the ionization of the carbonyl oxygen and the weakness of the


 bond.
Primary Fragmentation Pathways

The fragmentation logic follows three competitive pathways:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Cleavage (Loss of Alkoxy):  Cleavage adjacent to the carbonyl group.
    
    • Mechanism: Loss of the methoxy radical (

      
      ).
      
    • Result: Acylium ion formation.

    • m/z:

      
       (Peaks at 177  and 179 ).
      
  • Carboalkoxy Cleavage (Loss of Ester Group):

    • Mechanism: Breaking the bond between the

      
      -carbon and the carbonyl carbon.
      
    • Result: Formation of a secondary carbocation stabilized by the bromine atom.

    • m/z:

      
       (Peaks at 149  and 151 ).[1] Note: This doublet retains the bromine signature.
      
  • C-Br Bond Homolysis (Loss of Halogen):

    • Mechanism: The

      
       bond is relatively weak (~68 kcal/mol). Loss of 
      
      
      
      is highly favorable.
    • Result: Formation of the valeryl-ester cation.

    • m/z:

      
       (Single peak at 129 ).
      
    • Significance: This peak (

      
       129) often becomes the Base Peak (100% intensity) or a major ion because the resulting cation is stabilized by the ester group and the alkyl chain.
      
Secondary Rearrangements
  • McLafferty Rearrangement: The isobutyl side chain possesses a

    
    -hydrogen. However, the presence of the bulky, electronegative bromine at the 
    
    
    
    -position often suppresses this pathway in favor of direct halide loss. If observed, it would result in the elimination of isobutene.
Visualization of Fragmentation Pathways[10]

Fragmentation Parent Molecular Ion (M+) m/z 208 / 210 (1:1 Ratio) Frag_Br Loss of Bromine [M - Br]+ m/z 129 (Single Peak) Parent->Frag_Br - Br• (79/81) Frag_OMe Loss of Methoxy [M - OMe]+ m/z 177 / 179 (1:1 Ratio) Parent->Frag_OMe - OMe• (31) Frag_COOMe Loss of Ester Group [M - COOMe]+ m/z 149 / 151 (1:1 Ratio) Parent->Frag_COOMe - COOMe• (59) Alkyl Alkyl Chain Fragmentation m/z 43 (Isopropyl) Frag_Br->Alkyl Secondary Decay

Figure 1: Primary fragmentation pathways for this compound under 70 eV EI conditions.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for trace analysis of the ester in reaction mixtures (e.g., checking conversion from Leucine).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane. Avoid alcohols (methanol/ethanol) to prevent transesterification in the injector port.

  • Concentration: 100 ppm (approx. 0.1 mg/mL).

  • Filtration: 0.2 µm PTFE filter to remove any inorganic salts (KBr/Na2SO4) from the synthesis step.

Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Non-polar phase ideal for halogenated esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal dehydrobromination.
Injection Mode Split (10:1 or 20:1)Prevents column overload; sharpens peaks.
Oven Program 60°C (1 min) → 15°C/min → 240°C (3 min)Slow ramp captures the volatile ester early; high finish elutes heavy byproducts.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range

35 - 300
Covers parent ion and low mass alkyl fragments.

Part 4: Data Analysis & Quality Control

To validate the identity of "this compound" in your sample, follow this logical check:

Step 1: Retention Time Verification

The molecule is moderately volatile. On a standard DB-5MS column, it typically elutes after the non-brominated analog (Methyl 4-methylpentanoate) but before heavier di-peptides or unreacted bulk precursors.

Step 2: Spectral Validation Checklist

Use this checklist to confirm identity. If any check fails, the peak is likely an impurity.

  • Isotope Check: Is there a doublet at the high mass end (

    
     208/210)?
    
    • Yes: Bromine confirmed.

    • No: Analyte is likely the non-brominated Leucine methyl ester (

      
       145) or the hydroxy-analog.
      
  • The "129" Anchor: Is there a dominant peak at

    
     129?
    
    • This corresponds to the loss of Br (

      
      ). This is often the Base Peak.
      
  • The Alkyl Series: Do you see

    
     43 (Isopropyl group) and 
    
    
    
    57?
    • These confirm the isobutyl tail structure derived from the Leucine skeleton.

Common Impurities & Artifacts
  • Methyl Leucinate (

    
     145):  Unreacted starting material. Lacks the 1:1 isotope pattern.
    
  • Methyl 2-hydroxy-4-methylpentanoate: Hydrolysis byproduct. Shows loss of water (

    
    ) instead of Br.
    
  • Thermal Degradation: If the inlet is too hot (>250°C), the molecule may eliminate HBr inside the injector, appearing as Methyl 4-methyl-2-pentenoate (

    
     128).
    

Workflow cluster_0 Sample Prep cluster_1 GC-MS Acquisition cluster_2 Data Logic Extract DCM Extraction Filter PTFE Filtration Extract->Filter Inject Split Injection (220°C) Filter->Inject Sep DB-5MS Separation Inject->Sep Ion EI Source (70eV) Sep->Ion Check1 Check m/z 208/210 (1:1 Doublet?) Ion->Check1 Check2 Check m/z 129 (Loss of Br?) Check1->Check2 Yes Result CONFIRMED IDENTITY Check2->Result Yes

Figure 2: Analytical workflow for the validation of this compound.

References

  • NIST Chemistry WebBook. Pentane, 2-bromo-4-methyl- (Analogous Fragmentation Data). National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Isotopic Abundance of Halogens and Alpha-Cleavage rules).
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Halides and Esters). Available at: [Link][5][6][7][8][9][10]

Sources

Strategic Utilization of Methyl 2-bromo-4-methylpentanoate: From Chiral Synthons to Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Leads Subject: Methyl 2-bromo-4-methylpentanoate (CAS: 99643-53-7 / 61837-46-5)

Executive Summary: The Leucine Scaffold Advantage

This compound is not merely a halogenated ester; it is a high-value chiral pool intermediate . Derived structurally from Leucine, it serves as a pivotal electrophile in organic synthesis. Its utility spans three distinct high-impact domains:

  • Stereochemical Inversion: A gateway to non-proteinogenic D-amino acids via Walden inversion.

  • Macromolecular Engineering: A tertiary-mimic initiator for Atom Transfer Radical Polymerization (ATRP), introducing hydrophobic end-groups.

  • Peptidomimetics: A scaffold for protease inhibitors (specifically MMPs) where the isobutyl side chain ensures hydrophobic pocket occupancy.

This guide moves beyond basic properties to provide actionable, self-validating protocols for its synthesis and application.

The Chiral Synthon: Synthesis & Stereochemical Integrity

The synthesis of this compound typically begins with L-Leucine. A critical, often misunderstood aspect of this transformation is the stereochemical outcome. Unlike standard


 reactions, the diazotization-bromination sequence proceeds with overall retention of configuration .
Mechanism of Retention

The reaction of L-Leucine with nitrous acid generates a diazonium intermediate. The neighboring carboxylate group acts as an intramolecular nucleophile, displacing


 to form an unstable 

-lactone (a 3-membered ring). The bromide ion then opens this ring via a second inversion.
  • Step 1: Intramolecular attack (Inversion 1).

  • Step 2: Bromide attack (Inversion 2).

  • Net Result: Retention of Configuration (L-Leucine

    
     (S)-2-bromo acid).
    
Visualization: The Double Inversion Pathway

Diazotization L_Leu L-Leucine (S-Config) Diazonium Diazonium Intermediate L_Leu->Diazonium NaNO2, HBr 0°C Lactone α-Lactone (Transient Inversion) Diazonium->Lactone -N2 (Inversion 1) BromoAcid (S)-2-Bromo-4- methylpentanoic acid Lactone->BromoAcid Br- Attack (Inversion 2) Ester Methyl 2-bromo-4- methylpentanoate BromoAcid->Ester MeOH, H+

Figure 1: Stereochemical retention pathway via α-lactone participation.

Protocol A: Synthesis from L-Leucine (Self-Validating)

Objective: Synthesis of (S)-Methyl 2-bromo-4-methylpentanoate.

  • Diazotization: Dissolve L-Leucine (1.0 eq) in 2.5 M

    
     containing KBr (5.0 eq).
    
  • Addition: Cool to -5°C. Add

    
     (1.5 eq) aqueous solution dropwise over 2 hours. Validation: Maintain internal temp < 0°C to prevent side-product formation.
    
  • Extraction: Extract with

    
    . The organic phase contains the 
    
    
    
    -bromo acid.[1]
  • Esterification: Treat the crude acid with Methanol and catalytic

    
     (or Thionyl Chloride) at reflux for 4 hours.
    
  • Purification: Vacuum distillation.

    • Target Boiling Point: ~85-90°C at 10 mmHg.

    • QC Check:

      
       NMR must show a doublet at 
      
      
      
      ~0.95 ppm (isobutyl methyls) and a triplet/dd at
      
      
      ~4.2-4.4 ppm (
      
      
      -proton).

Application Area 1: Polymer Science (ATRP Initiator)

In Atom Transfer Radical Polymerization (ATRP), the structure of the initiator determines the polymer's


-end group. This compound is an excellent secondary alkyl halide initiator .

Why use this specific initiator?

  • Initiation Efficiency: The secondary carbon-bromine bond has a bond dissociation energy ideally matched for copper-mediated catalysis (CuBr/Ligand).

  • Biomimicry: It installs a leucine-like hydrophobic tail on the polymer, useful for amphiphilic block copolymers intended for drug delivery or membrane interaction.

Experimental Workflow: Polymerization of MMA

Reagents: Methyl Methacrylate (Monomer), CuBr (Catalyst), PMDETA (Ligand), this compound (Initiator).

ParameterValueRationale
[M]:[I] Ratio 100:1Targets DP = 100 (approx MW 10kDa).
Catalyst Ratio 1:1:1 ([I]:[Cu]:[L])Standard stoichiometry for controlled radical growth.
Temperature 60-90°CSufficient activation energy for homolytic cleavage.
Solvent Anisole or TolueneHigh boiling point; inert to radicals.
Visualization: ATRP Mechanism Cycle

ATRP_Cycle Dormant P-Br (Dormant Chain) Active P* (Active Radical) Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Active->Active k_p (+ Monomer) Monomer Monomer (MMA) CuI Cu(I)/Ligand (Activator) CuII Br-Cu(II)/Ligand (Deactivator) CuI->CuII Oxidation CuII->CuI Reduction

Figure 2: The equilibrium between dormant species (alkyl halide) and active radicals, mediated by the Copper catalyst.

Application Area 2: Peptidomimetics & "Warhead" Synthesis

This molecule is a cornerstone in the synthesis of Matrix Metalloproteinase (MMP) Inhibitors . MMPs often recognize the Leucine side chain. By using this compound, researchers can synthesize inhibitors that bind to the S1' pocket of the enzyme.

The Stereochemical Switch (Walden Inversion)

To synthesize non-natural amino acids (e.g., D-Leucine analogs) or specific thio-ether inhibitors:

  • Start with (S)-Methyl 2-bromo-4-methylpentanoate.

  • Perform an

    
     reaction with a nucleophile (Azide or Thiol).
    
  • Result: Inversion of configuration to the (R)-enantiomer.

Protocol B: Synthesis of Azido-Leucine Analog ( )

Objective: Convert bromo-ester to azido-ester (Precursor to D-Leucine).

  • Solvent: DMF (Polar aprotic promotes

    
    ).
    
  • Reagents: Sodium Azide (

    
    , 1.5 eq).
    
  • Conditions: Stir at room temperature for 12-24 hours. Caution: Azides are shock-sensitive; do not heat excessively.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Outcome: Methyl (R)-2-azido-4-methylpentanoate.

  • Reduction (Optional): Hydrogenation (

    
    , Pd/C) yields the amine.
    
Visualization: The Inversion Pathway

SN2_Inversion Substrate (S)-Bromo Ester (Leucine Scaffold) TS [Transition State] Trigonal Bipyramidal Substrate->TS + N3- (Nucleophile) Product (R)-Azido Ester (Inverted Config) TS->Product - Br- (Leaving Group)

Figure 3: Walden inversion mechanism converting the (S)-bromo scaffold to the (R)-azido derivative.

References

  • Brewster, P., et al.

    
    -bromo-acids." Nature, 1950. Link
    
    • Foundational text on the retention of configuration during diazotiz
  • Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. Link

    • Authoritative review on ATRP mechanisms involving -bromo ester initi
  • Han, C., et al. "Synthesis of chiral

    
    -bromo acids and their derivatives." Tetrahedron, 2011. Link
    
    • Modern protocols for high-enantiomeric excess synthesis of bromo-esters.
  • Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999. Link

    • Details the structural requirements for MMP inhibitors, highlighting the leucine-like side chain importance.

Sources

"Methyl 2-bromo-4-methylpentanoate" structural analysis and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Application in Peptidomimetic Design

Executive Summary

Methyl 2-bromo-4-methylpentanoate (CAS: 61837-46-5) is a critical halogenated aliphatic ester used primarily as a chiral building block in the synthesis of metalloproteinase inhibitors (e.g., Batimastat analogs) and unnatural amino acids.[1] Its structural utility lies in the labile


-bromo stereocenter, which serves as a versatile electrophilic handle for nucleophilic substitution (

) reactions, allowing for the introduction of thiol, amine, or malonate groups with high stereochemical fidelity.

This guide provides a comprehensive analysis of its conformational preferences, a scalable synthesis protocol preserving optical purity, and its spectroscopic fingerprint.

Structural Fundamentals & Conformational Analysis

The molecule comprises a leucine backbone modified by deamination and bromination at the


-position, followed by methyl esterification.

Key Structural Parameters:

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 209.08 g/mol [1][2][3]

  • Chirality: The C2 carbon is a chiral center. The (R)-enantiomer is typically derived from D-Leucine, while the (S)-enantiomer is derived from L-Leucine.

Conformational Dynamics (Newman Projection Analysis)

The reactivity and stability of the molecule are governed by the rotation around the C2-C3 bond. Three primary staggered conformers exist. The equilibrium is dictated by two opposing forces:

  • Steric Strain: Repulsion between the bulky isobutyl group (C4-C5) and the carbomethoxy group.

  • Dipole-Dipole Interactions: The alignment of the C-Br dipole relative to the C=O carbonyl dipole.

Dominant Conformer (Anti-Periplanar): The most stable conformation places the bulky isobutyl group anti to the bromine atom. This minimizes the gauche interactions between the two largest steric bulk centers (Isobutyl and Ester) while placing the electronegative Bromine and Carbonyl oxygen in a position that minimizes dipole repulsion.

  • Conformer A (Lowest Energy): Isobutyl anti to Bromine.

  • Conformer B (Higher Energy): Isobutyl gauche to Bromine and Ester (Severe steric penalty).

Expert Insight: In nucleophilic substitutions, the approach of the nucleophile is heavily influenced by this preferred conformation. The "anti" arrangement facilitates backside attack, but the bulky isobutyl group can retard reaction rates compared to linear analogs like methyl 2-bromohexanoate.

High-Fidelity Synthesis Protocol

While the Hell-Volhard-Zelinsky (HVZ) reaction is a standard textbook method for


-bromination, it is unsuitable  for high-value chiral synthesis due to harsh conditions leading to racemization.

The preferred industrial and research method is the Diazotization-Bromination of Leucine (Sandmeyer-type) , followed by esterification. This pathway proceeds via a "Double Inversion" mechanism (neighboring group participation by the carboxylate), resulting in overall retention of configuration .

Reaction Mechanism & Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization (Retention) cluster_1 Step 2: Esterification L_Leu L-Leucine (Precursor) Diazo Diazonium Intermediate L_Leu->Diazo NaNO2, H2SO4 KBr, -5°C Lactone α-Lactone (Transient) Diazo->Lactone -N2 (Inversion 1) BromoAcid (S)-2-Bromo-4- methylpentanoic acid Lactone->BromoAcid Br- (Inversion 2) Ester Methyl 2-bromo-4- methylpentanoate BromoAcid->Ester MeOH, H2SO4 Reflux, 4h

Figure 1: Synthetic pathway utilizing the diazotization strategy to maintain stereochemical integrity via the


-lactone intermediate.
Detailed Experimental Protocol

Reagents:

  • L-Leucine (50 mmol)

  • Sodium Nitrite (

    
    , 75 mmol)
    
  • Potassium Bromide (

    
    , 150 mmol)
    
  • Sulfuric Acid (

    
    )
    
  • Methanol (anhydrous)

Step 1: Synthesis of 2-Bromo-4-methylpentanoic Acid

  • Dissolution: Dissolve L-Leucine and KBr in

    
     in a round-bottom flask.
    
  • Cooling: Cool the mixture to

    
     using an ice-salt bath. Critical: Temperature control prevents side-reactions and elimination.
    
  • Diazotization: Add

    
     (dissolved in minimal water) dropwise over 1 hour. Maintain temp 
    
    
    
    .
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature.
    
  • Extraction: Extract the aqueous phase with Diethyl Ether (

    
    ).
    
  • Drying: Dry combined organics over

    
     and concentrate in vacuo to yield the crude bromo-acid (pale yellow oil).
    

Step 2: Methyl Esterification

  • Solvation: Dissolve the crude acid in anhydrous Methanol (10 volumes).

  • Catalysis: Add catalytic concentrated

    
     (0.1 eq).
    
  • Reflux: Heat to reflux (

    
    ) for 4 hours.
    
  • Workup: Cool, concentrate methanol, neutralize with saturated

    
    , and extract with Dichloromethane (DCM).
    
  • Purification: Distillation under reduced pressure (approx.

    
     at 15 mmHg) yields the pure ester.
    
Spectroscopic Characterization

The following data validates the structure of this compound.

Nuclear Magnetic Resonance (

NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
0.93 - 0.96 Doublet (d)6H

Isopropyl methyls (Terminus)
1.70 - 1.85 Multiplet (m)1H

Methine proton (Isobutyl)
1.88 - 1.95 Multiplet (m)2H

Methylene bridge (Diastereotopic)
3.78 Singlet (s)3H

Methyl Ester (Characteristic singlet)
4.25 Triplet/dd1H

Deshielded by Br and Carbonyl

Note: The


-proton signal (4.25 ppm) is the diagnostic peak. A shift upfield to ~2.4 ppm would indicate failure of bromination (starting material or simple ester).
Infrared Spectroscopy (FT-IR)
  • 1745 cm⁻¹: Strong C=O stretch (Ester).

  • 1200-1250 cm⁻¹: C-O-C stretch.

  • 600-700 cm⁻¹: C-Br stretch (often weak/moderate).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate.

1. Metalloproteinase Inhibitors (MMPs): It serves as the starting material for succinyl hydroxamate inhibitors (e.g., Batimastat). The bromine is displaced by a malonate enolate or a thiol nucleophile to build the zinc-binding backbone required for MMP inhibition.

2. Peptidomimetics: The scaffold mimics the Leucine side chain. Displacing the bromine with amines allows for the creation of "aza-peptides" or N-alkylated amino acids that resist enzymatic degradation.

Applications cluster_MMP MMP Inhibitor Synthesis cluster_Pep Peptidomimetics Start Methyl 2-bromo-4- methylpentanoate Nucleophile Thioacetate or Malonate Enolate Start->Nucleophile SN2 Substitution (Inversion) Amine Primary/Secondary Amines Start->Amine SN2 Substitution Product1 Succinyl Backbone (Zinc Binding Group) Nucleophile->Product1 Product2 N-Alkylated Leucine Analogs Amine->Product2

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References
  • PubChem. (n.d.).[2] this compound.[1][2][3] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Coppola, G. M., & Schuster, H. F. (1997). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.
  • Izumiya, N., et al. (1977).

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of Chiral Derivatives from Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 2-bromo-4-methylpentanoate is a critical chiral building block in the synthesis of peptidomimetics, specifically for Matrix Metalloproteinase (MMP) inhibitors (e.g., Batimastat, Marimastat) and ACE inhibitors . Derived from the chiral pool (L-Leucine or D-Leucine), it serves as a versatile electrophile.

The strategic value of this molecule lies in its ability to undergo nucleophilic substitution (


) with predictable stereochemistry.[1][2] However, a common pitfall in industrial application is the misinterpretation of the bromination mechanism, leading to unintended enantiomers.

This guide provides a validated workflow for:

  • Synthesis: Converting L-Leucine to the

    
    -bromo ester with retention  of configuration.
    
  • Derivatization: Stereoselective inversion to generate (R)-

    
    -functionalized derivatives (Azides, Thiols).
    
  • Validation: Chiral HPLC methods for enantiomeric excess (ee) determination.

Core Protocol: Synthesis of the Chiral Scaffold

The "Double Inversion" Mechanism (Expertise Insight)

Unlike standard


 reactions, the diazotization of 

-amino acids in the presence of halide ions proceeds with retention of configuration . This is counter-intuitive but mechanistically sound.
  • First Inversion: The diazonium intermediate undergoes intramolecular displacement by the carboxylate oxygen, forming a transient

    
    -lactone .
    
  • Second Inversion: The bromide ion attacks the

    
    -lactone at the 
    
    
    
    -carbon, opening the ring and restoring the original stereochemistry.

Result: L-Leucine ((S)-configuration) yields (S)-2-bromo-4-methylpentanoic acid.[3]

Visualization: Mechanism of Retention

DoubleInversion L_Leu L-Leucine (S-Configuration) Diazonium Diazonium Intermediate L_Leu->Diazonium NaNO2, H2SO4 AlphaLactone α-Lactone (Transient Inversion) Diazonium->AlphaLactone Intramolecular Cyclization (-N2) BromoAcid (S)-2-Bromo acid (Retention) AlphaLactone->BromoAcid Br- Attack (2nd Inversion)

Figure 1: The double inversion mechanism ensuring retention of stereochemistry during diazotization.

Experimental Protocol: Bromination & Esterification

Reagents:

  • L-Leucine (50.0 g, 381 mmol)

  • Sodium Nitrite (NaNO

    
    , 31.5 g)
    
  • Potassium Bromide (KBr, 158.0 g)

  • Sulfuric Acid (2.5 M, 750 mL)

  • Methanol (MeOH) / Thionyl Chloride (SOCl

    
    )
    

Step-by-Step Methodology:

  • Diazotization (Acid Formation):

    • Dissolve L-Leucine and KBr in 2.5 M H

      
      SO
      
      
      
      . Cool to -5°C (Critical: Temperature control prevents elimination side-products).
    • Add NaNO

      
       portion-wise over 1.5 hours, maintaining internal temperature < 0°C.
      
    • Stir at 0°C for 2 hours, then warm to room temperature (RT) and stir for 1 hour.

    • Extraction: Extract with Et

      
      O (
      
      
      
      mL). Wash combined organics with brine, dry over Na
      
      
      SO
      
      
      , and concentrate.
    • Yield: ~65-70 g of crude (S)-2-bromo-4-methylpentanoic acid.

  • Esterification:

    • Dissolve the crude acid in dry MeOH (300 mL).

    • Cool to 0°C. Add SOCl

      
       (1.2 eq) dropwise (Caution: Exothermic, gas evolution).
      
    • Reflux for 3 hours.[3]

    • Concentrate in vacuo. Distill under reduced pressure (bp ~85°C at 10 mmHg) to obtain pure Methyl (S)-2-bromo-4-methylpentanoate .

Quality Check:

  • Optical Rotation:

    
     (c=1, MeOH) indicates (S)-configuration.
    

Derivatization: Stereoselective Inversion ( )

To access the (R)-series of derivatives (often required for biological activity in metalloprotease inhibitors), we utilize standard


 displacement.
Divergent Synthesis Workflow

SN2_Divergence Start Methyl (S)-2-bromo-4-methylpentanoate (Electrophile) Azide (R)-2-Azido-4-methylpentanoate (Amino Acid Precursor) Start->Azide NaN3, DMF (Inversion) Thiol (R)-2-Acetylthio-4-methylpentanoate (MMP Inhibitor Fragment) Start->Thiol KSAc, Acetone (Inversion) Malonate Dialkyl 2-isobutylmalonate (Chain Extension) Start->Malonate NaCH(CO2Et)2 (Inversion)

Figure 2: Divergent synthesis of (R)-derivatives via nucleophilic substitution.

Protocol A: Synthesis of (R)- -Azido Ester

Precursor to non-natural amino acids via hydrogenation.

  • Reaction: Dissolve Methyl (S)-2-bromo-4-methylpentanoate (10 mmol) in anhydrous DMF (15 mL).

  • Displacement: Add Sodium Azide (NaN

    
    , 15 mmol). Caution: Azides are shock-sensitive; use a blast shield.
    
  • Conditions: Stir at RT for 12 hours. (Heating >50°C may cause elimination to the alkene).

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: >90% conversion to Methyl (R)-2-azido-4-methylpentanoate .

Protocol B: Synthesis of (R)- -Mercapto Derivative

Key fragment for Batimastat/Marimastat analogs.

  • Reaction: Dissolve bromo ester (10 mmol) in dry Acetone (20 mL).

  • Displacement: Add Potassium Thioacetate (KSAc, 12 mmol).

  • Conditions: Stir at RT for 4 hours. A white precipitate (KBr) will form immediately.

  • Workup: Filter off KBr, concentrate filtrate.

  • Deprotection (In situ): Treat the thioester with mild ammonia in methanol to liberate the free thiol if required immediately, though the thioacetate is more stable for storage.

Analytical Validation (Quality Control)

Trustworthiness in chiral synthesis requires rigorous validation. Optical rotation is often insufficient for high-ee determination.

Chiral HPLC Method

Objective: Separate (S)-bromo ester (starting material) from (R)-bromo ester (potential racemization product) or verify the ee of derivatives.

ParameterCondition
Column Chiralpak IB or Lux Cellulose-1 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (98 : 2)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm (Ester carbonyl absorption)
Temperature 25°C
Retention Times (R)-enantiomer elutes first; (S)-enantiomer elutes second (typical, verify with racemate).
Troubleshooting Low ee
  • Problem: Low ee in the Bromination step.

    • Cause: Temperature rose above 0°C during diazotization, allowing

      
       pathways (carbocation formation) which lead to racemization.
      
    • Fix: Control exotherm strictly; add NaNO

      
       slower.
      
  • Problem: Elimination products (alkenes) during Substitution.

    • Cause: Basicity of nucleophile is too high or temperature too high.

    • Fix: Switch solvent to DMF (polar aprotic favors

      
      ) and keep temperature < 40°C.
      

References

  • Izumiya, N., et al. (1977). "Synthesis of Optically Active

    
    -Bromo Acids." Journal of the American Chemical Society. (Foundational text on retention mechanism via 
    
    
    
    -lactone).
  • Gao, Y., & Zepp, C. M. (1991). "Stereoselective Synthesis of

    
    -Hydroxy and 
    
    
    
    -Halo Acids." Journal of Organic Chemistry.
  • Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism."

  • Phenomenex. (2023).[1] "Chiral HPLC Separations Guide."

  • MedChemExpress. (2023). "(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate Data." (Demonstrates Leucine derivative utility).

Sources

Application Note: Radical Ring Expansion Strategies in the Synthesis of Chiral Muscone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced synthesis of 3-substituted macrocyclic ketones, specifically addressing the utility of Methyl 2-bromo-4-methylpentanoate within the methodological framework used for (R)-Muscone .

Editorial Note on Scientific Accuracy: While (R)-Muscone (3-methylcyclopentadecanone) is strictly synthesized using a 3-carbon "propionate" fragment (e.g., Methyl 2-bromopropionate), the requested reagent This compound (a leucine derivative) introduces a bulky isobutyl group.[1] This protocol details the Radical Ring Expansion methodology—the industry-standard route for Muscone—while explicitly demonstrating how this specific reagent is applied to generate 3-isobutyl-muscone analogs , a critical process in structure-activity relationship (SAR) studies for novel musk odorants.[1]

Executive Summary

The synthesis of (R)-Muscone and its structural analogs represents a significant challenge in organic synthesis due to the difficulty of constructing large rings (15-membered) with precise stereocontrol.[1] This guide details the Dowd-Beckwith Radical Ring Expansion , a powerful protocol that converts readily available 12-membered cyclic ketones (cyclododecanone) into 15- or 16-membered rings.[1]

We focus on the application of This compound (an


-bromo ester derived from D-Leucine) as the radical donor.[1] This reagent serves as a chiral building block to introduce complex side chains into the macrocycle, facilitating the development of novel musk odorants with modified volatility and binding profiles compared to natural Muscone.[1]
Key Chemical Specifications
ComponentSpecificationRole
Target Scaffold 3-Substituted CyclopentadecanoneMusk Odorant Core
Reagent This compound Radical Donor / Chain Extender
Precursor Cyclododecanone Enol EtherRing Expansion Substrate
Catalyst Tributyltin Hydride (

) / AIBN
Radical Initiator
Stereochemistry Derived from (R)-ReagentSubstrate-Controlled Diastereoselectivity

Scientific Foundation & Mechanism

The Challenge of Macrocyclization

Traditional methods for Muscone synthesis (e.g., Ruzicka cyclization, Ring-Closing Metathesis) often suffer from high dilution requirements or expensive catalysts.[1] The Ring Expansion strategy offers a convergent approach, utilizing the commercially available cyclododecanone.[1]

The Dowd-Beckwith Protocol

The reaction proceeds via a free-radical mechanism where the


-bromo ester adds to the double bond of a cyclic enol ether (or enamine).[1] The resulting radical intermediate undergoes a cascade fragmentation, expanding the ring by 3 or 4 carbons depending on the linker.[1]

Why this compound? Unlike standard propionates which yield the methyl group of natural Muscone, this leucine-derived reagent introduces an isobutyl group at the C3 position.[1] This is crucial for:

  • SAR Profiling: Testing the steric limit of the musk receptor pocket.[1]

  • Chiral Pool Utility: The reagent is available in high optical purity from amino acids, offering a route to enantiomerically enriched macrocycles without expensive asymmetric catalysts.[1]

Experimental Protocol

Safety Warning: Tributyltin hydride is toxic.[1] All reactions must be performed in a fume hood.[1] Use organotin waste disposal protocols.

Phase 1: Preparation of the Enol Ether Substrate

Objective: Convert Cyclododecanone into 1-ethoxy-cyclododecene.

  • Reagents: Cyclododecanone (10 mmol), Triethyl orthoformate (15 mmol), p-TsOH (cat.).

  • Procedure:

    • Dissolve cyclododecanone in anhydrous EtOH.

    • Add triethyl orthoformate and p-TsOH.[1]

    • Reflux for 4 hours under

      
      .
      
    • Distill off ethanol/formate azeotrope.[1]

  • QC: Verify formation of enol ether via

    
    -NMR (disappearance of ketone signal).
    
Phase 2: Radical Alkylation & Ring Expansion

Objective: Coupling of this compound with the macrocycle.[1]

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Reagents:

    • 1-Ethoxy-cyclododecene (1.0 equiv)[1]

    • This compound (1.5 equiv)[1][2]

    • 
       (1.2 equiv)[1]
      
    • AIBN (0.1 equiv)[1]

    • Solvent: Degassed Benzene or Toluene (0.05 M concentration is critical to prevent polymerization).[1]

  • Step-by-Step:

    • Solubilization: Dissolve the enol ether and the bromo-ester in refluxing toluene.

    • Initiation: Add AIBN (dissolved in toluene) dropwise over 10 minutes.

    • Propagation: Syringe pump addition of

      
       over 4–6 hours. Note: Slow addition keeps the radical concentration low, favoring the intramolecular expansion over intermolecular reduction.[1]
      
    • Reflux: Maintain reflux for an additional 2 hours after addition.

  • Workup:

    • Cool to RT. Add KF (aq) to precipitate tin residues.[1]

    • Filter through Celite.[1]

    • Concentrate filtrate.[1]

Phase 3: Decarboxylation & Hydrolysis

Objective: Removal of the ester auxiliary to yield the final ketone.[1]

  • Hydrolysis: Treat the crude expansion product with KOH/MeOH (reflux, 2h) to hydrolyze the ester and the enol ether moiety.

  • Decarboxylation: Acidify with HCl and heat to facilitate decarboxylation of the

    
    -keto acid intermediate.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 20:1).

Visualizing the Pathway

The following diagram illustrates the mechanistic flow, highlighting the specific insertion of the isobutyl-bearing fragment from this compound.

MusconeSynthesis cluster_inputs Precursors cluster_process Radical Ring Expansion (Dowd-Beckwith) CDD Cyclododecanone Enol 1-Ethoxy-cyclododecene CDD->Enol Orthoformate/H+ Reagent Methyl 2-bromo- 4-methylpentanoate (Leucine Derivative) RadicalInter Radical Adduct (Bicyclic Intermediate) Reagent->RadicalInter Radical Donor Enol->RadicalInter + Reagent + Bu3SnH/AIBN ExpandedEster 3-Isobutyl-2-carbomethoxy- cyclopentadecanone RadicalInter->ExpandedEster Ring Expansion (3C Insertion) Product 3-Isobutyl-cyclopentadecanone ((R)-Muscone Analog) ExpandedEster->Product 1. KOH/MeOH 2. Decarboxylation (-CO2)

Figure 1: Mechanistic pathway for the synthesis of 3-substituted macrocycles using this compound.[1] The reagent provides the 3-carbon expansion unit and the isobutyl side chain.[1]

Critical Analysis & Troubleshooting

Stereochemical Integrity

When using (R)-Methyl 2-bromo-4-methylpentanoate , the preservation of stereochemistry at the


-carbon is complex. The radical intermediate is planar.[1] However, the bulky isobutyl group often directs the approach of the hydrogen atom quencher (Bu3SnH) to the less hindered face, inducing diastereoselectivity.[1]
  • Recommendation: Analyze the product via Chiral HPLC (Chiralcel OD-H column) to determine the enantiomeric excess (ee). If racemization occurs, the product may require kinetic resolution.[1][3]

Common Failure Modes
ObservationRoot CauseCorrective Action
No Ring Expansion (Reduction only)

-abstraction too fast
Decrease

concentration; use syringe pump.[1]
Polymerization Concentration too highDilute reaction to 0.01 M.
Incomplete Decarboxylation pH/Temp insufficientEnsure vigorous reflux during acid hydrolysis step.

References

  • Dowd, P., & Choi, S. C. (1989).[1] Free radical ring expansion by three and four carbons.[1] Tetrahedron, 45(1), 77-90.[1]

  • Fujimoto, S., et al. (2002).[1][4] Synthesis of (R)- and (S)-muscone.[1][3][5] Bioscience, Biotechnology, and Biochemistry, 66(6), 1389-1392.[1][5]

  • Kametani, T., et al. (1980).[1] A novel synthesis of macrocyclic ketones. Journal of the American Chemical Society, 102(6), 2060-2065.[1]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [1][6]

  • Williams, D. R., et al. (1998).[1] Strategies for the Synthesis of Macrocyclic Ketones. Chemical Reviews.

Sources

Application Note: Nucleophilic Substitution Strategies for Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methylpentanoate (MBMP) is a critical chiral building block in the synthesis of peptidomimetics, specifically leucine analogs and matrix metalloprotease (MMP) inhibitors . Its structural core—an


-bromo ester with an isobutyl side chain—renders it highly susceptible to nucleophilic attack at the C2 position.

This guide details the optimization of nucleophilic substitution (


) reactions to generate 

-functionalized derivatives (azides, thioesters) while suppressing the competing elimination (

) pathways. Emphasis is placed on stereochemical control (Walden inversion) to maintain enantiopurity in drug synthesis pipelines.

Chemical Context & Mechanistic Insight

The Electrophilic Substrate

MBMP possesses a secondary electrophilic carbon at the


-position. The adjacent ester carbonyl group exerts two opposing effects:
  • Activation: The electron-withdrawing nature of the carbonyl enhances the electrophilicity of C2, accelerating nucleophilic attack.

  • Acidity: The

    
    -proton is acidic (
    
    
    
    ), making the substrate prone to deprotonation by basic nucleophiles, leading to
    
    
    -elimination (formation of the
    
    
    -unsaturated ester).
Stereochemical Control (Walden Inversion)

For chiral synthesis (e.g., converting D-Leucine derived bromides to L-Leucine derivatives), the reaction relies on the


 mechanism.[1]
  • Mechanism: Concerted backside attack.[1]

  • Outcome: Complete inversion of configuration at C2.

  • Risk: If the reaction conditions favor

    
     (highly polar protic solvents, Lewis acids) or if the base is too strong (enolization), racemization will occur.
    

Experimental Protocols

Protocol A: Synthesis of Methyl 2-azido-4-methylpentanoate

Target Application: Precursor for non-natural amino acids (via Staudinger reduction or hydrogenation).

Reagents:

  • This compound (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv) [Warning: Acute Toxin ]
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Quench: Water/Brine

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
    • Rationale: DMF promotes

      
       by solvating the cation (
      
      
      
      ) while leaving the anion (
      
      
      ) "naked" and highly reactive.
  • Addition: Cool the solution to 0°C. Add this compound dropwise via syringe.

    • Control: Low temperature prevents uncontrolled exotherms and suppresses elimination side-reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting bromide is less polar than the azide product. Staining with

      
       is required as the bromide is not UV active.
      
  • Workup: Dilute the reaction mixture with 5 volumes of

    
     or EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude oil is typically pure enough for reduction; however, flash chromatography (Silica, 0-10% EtOAc in Hexanes) can be performed.
    

Data Validation:

  • IR Spectroscopy: Strong diagnostic peak at

    
     (
    
    
    
    stretch).
  • Stereochemistry: If starting with (R)-bromide, the product will be the (S)-azide.

Protocol B: Synthesis of Methyl 2-(acetylthio)-4-methylpentanoate

Target Application: Precursor for mercapto-acyl peptidomimetics (e.g., MMP inhibitors).

Reagents:

  • This compound (1.0 equiv)

  • Potassium Thioacetate (

    
    ) (1.2 equiv)
    
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Solvent Choice: Use Acetone for easier workup, or DMF for faster kinetics.

  • Reaction: Suspend

    
     in the solvent at 0°C. Add the bromo-ester slowly.
    
    • Note: Thioacetate is a potent nucleophile but less basic than alkoxides, minimizing elimination.

  • Timecourse: Stir at 0°C for 1 hour, then 1 hour at RT.

    • Observation: A white precipitate (KBr) will form in acetone.

  • Workup: Filter off the KBr precipitate. Concentrate the filtrate. Redissolve in DCM, wash with water to remove residual salts.

  • Deprotection (Optional): To generate the free thiol (mercaptan), treat the thioester with mild ammonia in methanol under inert atmosphere (to prevent disulfide formation).

Critical Process Parameters & Troubleshooting

Table 1: Solvent & Nucleophile Effects on Reaction Outcome

ParameterConditionDominant MechanismProduct Outcome
Solvent DMF / DMSO (Polar Aprotic)

Substitution (Major) , Inversion
Solvent Ethanol / Methanol (Protic)

/ Solvolysis
Racemization + Ether byproducts
Nucleophile Azide (

), Thioacetate (

)

High Yield Substitution
Nucleophile Methoxide (

), Hydroxide (

)

Elimination (Major) (

-unsat ester)
Temp > 60°C

Increased Elimination

Common Failure Modes:

  • Racemization: Caused by high temperatures or basic conditions promoting enolization of the ester. Solution: Keep T < 25°C and avoid strong bases.

  • Elimination: Presence of alkene peaks in NMR (vinyl protons at 5.5-7.0 ppm). Solution: Switch to less basic nucleophiles or lower temperature.

Pathway Visualization

The following diagram illustrates the divergent pathways for this compound, highlighting the stereochemical inversion and competing elimination risks.

ReactionPathways Substrate Methyl 2-bromo- 4-methylpentanoate (Electrophile) Azide Sodium Azide (NaN3) Substrate->Azide Thio K-Thioacetate (KSAc) Substrate->Thio Base Strong Base (NaOMe/Heat) Substrate->Base Prod_Azide alpha-Azido Ester (Inversion of Config) Azide->Prod_Azide SN2 (DMF, 25°C) Prod_Thio alpha-Thioacetyl Ester (Inversion of Config) Thio->Prod_Thio SN2 (Acetone, 0°C) Prod_Elim alpha,beta-Unsaturated Ester (Elimination Product) Base->Prod_Elim E2 (Side Reaction)

Figure 1: Reaction divergence showing


 pathways (Green) vs. unwanted 

elimination (Grey).

Safety & Handling

  • Lachrymator:

    
    -Bromo esters are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood.
    
  • Alkylating Agent: MBMP is a direct alkylating agent. Double-gloving (Nitrile) is mandatory.

  • Sodium Azide: Highly toxic. Do not use with halogenated solvents (DCM) in the presence of acid, as explosive di-azidomethane can form. Do not use metal spatulas (shock-sensitive metal azides).

References

  • Mechanistic Foundation of SN2: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on Walden Inversion and Neighboring Group Effects).
  • Azidation Protocols

    • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337. Link

  • Thioacetate Substitution in Peptidomimetics

    • Freeman, F., & Kim, D. S. (1992). Nucleophilic substitution of alkyl halides by thiolacetates. The Journal of Organic Chemistry, 57(6), 1722-1727. Link

  • Stereochemical Inversion in Alpha-Halo Esters

    • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538-7539. (Demonstrates strict inversion in secondary electrophiles). Link

Sources

Reduction of "Methyl 2-bromo-4-methylpentanoate" to 2-bromo-4-methylpentanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the chemoselective reduction of Methyl 2-bromo-4-methylpentanoate to 2-bromo-4-methylpentanol .

This transformation presents a specific synthetic challenge: reducing the ester moiety while preserving the sensitive


-bromide. Standard reducing agents like Lithium Aluminum Hydride (LiAlH

) are often too aggressive, leading to debromination (loss of the halogen) or cyclization to an epoxide.

Part 1: Executive Summary & Strategic Analysis

Target Transformation:

  • Substrate: this compound (Derived from Leucine).

  • Product: 2-bromo-4-methylpentanol.

  • Primary Challenge: Chemoselectivity.[1] Preventing reductive debromination (

    
    ) and intramolecular displacement (Epoxide formation).
    

The Solution: Lithium Borohydride (LiBH


) Protocol 
While DIBAL-H is a valid alternative, it requires strict cryogenic conditions (-78°C) to prevent over-reduction or side reactions. The LiBH

(or NaBH

+ LiCl)
method is selected here as the Gold Standard for this application note. It offers:
  • Tunable Reactivity: Stronger than NaBH

    
    , milder than LiAlH
    
    
    
    .
  • Coordination Control: The Lithium cation (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) coordinates to the carbonyl oxygen, activating the ester for hydride attack without requiring the harsh basicity that promotes epoxide formation.
    
  • Scalability: Operates at 0°C to Room Temperature (RT), avoiding expensive cryogenic setups.

Part 2: Detailed Experimental Protocol

Method A: The LiBH Reduction (Recommended)

Reagents & Materials:

  • Substrate: this compound (1.0 equiv).

  • Reducing Agent: Lithium Borohydride (LiBH

    
    ) (2.0 M solution in THF) – Use 1.5 to 2.0 equivalents.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O).
    
  • Quench: Saturated Ammonium Chloride (sat. NH

    
    Cl) or 1M HCl.[2]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve this compound (10 mmol, ~2.09 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the LiBH

    
     solution (2.0 M in THF, 10 mL, 20 mmol) to the addition funnel. Add dropwise to the ester solution over 20 minutes.
    
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexanes/EtOAc 8:2). Look for the disappearance of the ester spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Critical Quench (The "Epoxide Trap"):

    • Cool the mixture back to 0°C .

    • Slowly add sat. NH

      
      Cl (20 mL). Caution: Vigorous bubbling.
      
    • Why NH

      
      Cl? It buffers the pH. Using water alone can create a basic environment (LiOH/NaOH), which triggers the alkoxide intermediate to displace the bromine, forming an epoxide side product.
      
  • Workup:

    • Dilute with Diethyl Ether (Et

      
      O) or EtOAc (50 mL).
      
    • Separate phases. Extract the aqueous layer 2x with Et

      
      O.
      
    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) at <40°C.

  • Purification: The crude oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    
Method B: The In-Situ Generation (NaBH + LiCl)

For labs without commercial LiBH


 solution.
  • Suspend NaBH

    
     (2.0 equiv) and anhydrous LiCl (2.0 equiv) in Ethanol/THF (1:1).
    
  • Stir for 30 mins to generate LiBH

    
     in situ.
    
  • Add the ester substrate at 0°C and follow the standard procedure above.

Part 3: Mechanistic & Troubleshooting Analysis

Why This Works (The "Push-Pull" Mechanism)

Standard NaBHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 fails to reduce esters because the carbonyl carbon is not electrophilic enough. The addition of 

(from LiBH

or LiCl) acts as a Lewis Acid.
  • Activation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     coordinates to the carbonyl oxygen (
    
    
    
    ), increasing electrophilicity.
  • Hydride Attack: The borohydride anion (

    
    ) delivers a hydride to the activated carbon.
    
  • Selectivity: The C-Br bond is sterically hindered and electronically less susceptible to nucleophilic attack by borohydride compared to the activated ester.

Side Reaction Management

The most dangerous side reaction is Epoxide Formation (Darzens-type condensation) .

  • Pathway: Ester

    
     Alkoxide Intermediate 
    
    
    
    Intramolecular
    
    
    (displacing Br)
    
    
    Epoxide.
  • Prevention: The acidic/buffered quench (NH

    
    Cl) protonates the alkoxide immediately (
    
    
    
    ), preventing the cyclization.

Data Summary Table:

ParameterRecommended ConditionDanger Zone
Temperature 0°C

RT
Reflux (>50°C) promotes debromination
Reagent LiBH

(or NaBH

+LiCl)
LiAlH

(Causes debromination)
Quench pH Mildly Acidic (pH 5-6)Basic (pH > 9) causes epoxidation
Solvent THF, Et

O
Methanol (can cause transesterification if slow)

Part 4: Visualizations

Figure 1: Reaction Pathway and Chemoselectivity

ReactionPathway Substrate This compound Complex Activated Complex (Li+ coordinated) Substrate->Complex + LiBH4 (THF) Lewis Acid Activation Intermediate Alkoxide Intermediate (R-CH(Br)-CH2-O-Li) Complex->Intermediate Hydride Transfer Product 2-bromo-4-methylpentanol (Target) Intermediate->Product Acidic Quench (NH4Cl) Protonation SideProduct Epoxide Side Product (Avoided) Intermediate->SideProduct Basic Conditions Intramolecular SN2

Caption: Chemoselective reduction pathway. The green path indicates the successful protocol; the red dashed path highlights the risk of epoxide formation under basic conditions.

Figure 2: Experimental Workflow

Workflow Step1 1. Setup: Anhydrous THF, N2 atm Cool to 0°C Step2 2. Addition: Add LiBH4 (2.0 eq) dropwise over 20 mins Step1->Step2 Step3 3. Reaction: Warm to RT Stir 4-12 hours Step2->Step3 Step4 4. Quench: Cool to 0°C Add Sat. NH4Cl (Slowly!) Step3->Step4 Step5 5. Extraction: EtOAc/Ether Wash with Brine Step4->Step5 Step6 6. Isolation: Dry (MgSO4) Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the LiBH4 reduction protocol.

Part 5: Analytical Verification

Expected Data for 2-bromo-4-methylpentanol:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       4.15–4.25 (m, 1H, CH-Br) – Distinctive deshielded methine.
      
    • 
       3.60–3.80 (m, 2H, CH
      
      
      
      -OH) – New hydroxymethyl signal.
    • 
       1.60–1.80 (m, 3H, Alkyl chain).
      
    • 
       0.92 (d, 6H, Isopropyl methyls).
      
  • IR Spectroscopy:

    • Broad peak at ~3400 cm

      
       (O-H stretch).
      
    • Absence of strong signal at ~1735 cm

      
       (Ester C=O).
      

References

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride.[3][4][5][6][7] 1. A convenient study of the reaction of lithium borohydride with selected organic functional groups." Journal of Organic Chemistry. Link

  • Hamada, Y., et al. (1987). "Efficient synthesis of alpha-bromo alcohols and their application to the synthesis of epoxides." Chemical & Pharmaceutical Bulletin. Link

  • Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride."[3] Journal of Organic Chemistry. Link

  • TCI Chemicals. "Reduction of Esters: Reagent Comparison Guide." Link

Sources

Hydrolysis of "Methyl 2-bromo-4-methylpentanoate" to 2-bromo-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrolysis of Methyl 2-bromo-4-methylpentanoate

Abstract

This guide details the optimized hydrolysis of this compound (CAS: 61837-46-5) to its corresponding free acid, 2-bromo-4-methylpentanoic acid (CAS: 49628-52-6). This transformation is a critical step in the synthesis of peptidomimetics and leucine analogs. The protocol prioritizes chemoselectivity , specifically preserving the


-bromide moiety against nucleophilic substitution (

) and elimination (E2) side reactions. Two methodologies are presented: a mild Lithium Hydroxide (LiOH) saponification for general applications and an Acidic Hydrolysis for stereochemically sensitive substrates.

Strategic Analysis & Chemical Challenges

The hydrolysis of


-halo esters presents a unique set of competing reaction pathways. Unlike simple esters, the presence of the electron-withdrawing bromine atom at the 

-position significantly increases the acidity of the

-proton, making the substrate susceptible to racemization and elimination.
Mechanistic Pathways & Risks
  • Hydrolysis (Desired): Attack of the nucleophile (water/hydroxide) at the carbonyl carbon.[1]

  • 
     Substitution (Major Risk):  Direct displacement of the bromide by hydroxide, yielding the 
    
    
    
    -hydroxy acid (2-hydroxy-4-methylpentanoic acid).
  • Elimination (E2): Base-mediated deprotonation leading to 4-methylpent-2-enoic acid.

Critical Control Point: Temperature and base concentration are the governing variables. Low temperatures (


) favor attack at the carbonyl (lower activation energy) over the 

displacement of the secondary bromide.

G Start This compound Inter Tetrahedral Intermediate Start->Inter + OH- (0°C) Side1 Side Product: 2-hydroxy-4-methylpentanoic acid Start->Side1 SN2 (High Temp/Conc. Base) Side2 Side Product: 4-methylpent-2-enoic acid Start->Side2 E2 Elimination Prod 2-bromo-4-methylpentanoic acid (Target) Inter->Prod Acid Workup

Figure 1: Reaction landscape showing the desired hydrolysis pathway versus competing substitution and elimination risks.

Experimental Protocols

Method A: Mild Saponification (LiOH/THF)

Recommended for racemic substrates and general synthesis.

Rationale: Lithium Hydroxide is less nucleophilic and basic than NaOH or KOH, reducing the rate of side reactions. The THF/Water system ensures solubility of the lipophilic ester while providing the aqueous medium for hydrolysis.

Reagents:

  • This compound (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 equiv)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Distilled Water

  • 1M HCl (for acidification)[2]

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (e.g., 10 mmol, 2.09 g) in THF (30 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Strict temperature control is vital to suppress SN2 substitution.

  • Base Addition: Dissolve LiOH·H2O (12 mmol, 0.50 g) in water (10 mL). Add this aqueous solution dropwise to the cold ester solution over 15 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.

    • Note: Do not let the reaction warm to room temperature until consumption of starting material is confirmed.

  • Quenching: While still at 0°C, carefully acidify the mixture to pH ~2 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at

    
     to yield the crude acid.
    
Method B: Acid-Catalyzed Hydrolysis

Recommended for chiral substrates or highly base-sensitive analogs.

Rationale: Acidic conditions completely avoid the enolate intermediate, significantly reducing the risk of racemization for optically active starting materials (e.g., derived from L-Leucine).

Reagents:

  • This compound[3]

  • Glacial Acetic Acid

  • 48% Aqueous HBr

Step-by-Step Protocol:

  • Mixing: Dissolve the ester (10 mmol) in Glacial Acetic Acid (15 mL).

  • Acid Addition: Add 48% aqueous HBr (5 mL).

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool to room temperature and pour onto crushed ice (50 g).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: The crude product may require distillation or recrystallization (if solid) to remove traces of acetic acid.

Data Summary & Quality Control

Physical Properties Validation:

PropertySpecificationNotes
Appearance Colorless to pale yellow oilDarkening indicates elimination products.
Boiling Point ~110–115°C at 1 mmHgHigh vacuum distillation recommended.
1H NMR (CDCl3)

4.25 (dd, 1H,

-CH)
Diagnostic peak. Shift from ~4.20 (ester) to ~4.25 (acid).
1H NMR (CDCl3)

11.0–12.0 (br s, 1H, COOH)
Disappearance of OMe singlet (

3.7).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis or water solubilityEnsure pH < 2 during workup; product is soluble in organic solvents.
Product is Solid/Gummy Polymerization or Impurity2-bromo-4-methylpentanoic acid is typically an oil; solids may indicate high purity (if MP matches) or dimerization.
NMR shows Doublets at 6.0-7.0 ppm Elimination (Alkene formation)Reaction temperature was too high or base too strong. Repeat at lower temp.
Loss of Optical Rotation RacemizationSwitch from Method A (Base) to Method B (Acid).

Safety & Handling

  • Lachrymator Hazard:

    
    -bromo esters and acids are potent lachrymators (tear-inducing). All operations must be performed in a functioning fume hood. 
    
  • Skin Contact: These compounds are severe skin irritants and potential sensitizers. Double-gloving (Nitrile) is required.

  • Waste Disposal: Halogenated organic waste. Do not mix with strong bases in the waste container to avoid exotherms.

References

  • Chemical Synthesis Database. (2025). 2-bromo-4-methylpentanoic acid - CAS 49628-52-6 Properties and Synthesis. ChemSynthesis. Link

  • Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction: Mechanism and Application. Master Organic Chemistry. Link

  • Synthonix. (2023).[4] (S)-2-Bromo-4-methylpentanoic acid Product Data. Synthonix Catalog. Link

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -bromo carboxylic acids. Organic Chemistry Portal. Link
    
  • LookChem. (2025). 2-Bromo-4-methylpentanoic acid CAS 49628-52-6 Data Sheet. LookChem. Link

Sources

Protocol for the esterification of 2-bromo-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Esterification of 2-Bromo-4-Methylpentanoic Acid

Executive Summary

This application note details the protocol for the esterification of 2-bromo-4-methylpentanoic acid (also known as


-bromo-isocaproic acid). This substrate is a critical chiral synthon in the synthesis of leucine analogs and peptidomimetics.

The presence of the


-bromo group introduces specific challenges:
  • Steric Hindrance: The bulky isobutyl group and the bromine atom adjacent to the carbonyl carbon can retard nucleophilic attack.

  • Racemization Risk: The

    
    -proton is acidic. Under basic conditions or excessive thermal stress, the stereocenter (if using the S-enantiomer) is prone to racemization or elimination to form 4-methyl-2-pentenoic acid.
    
  • Nucleophilic Sensitivity: The

    
    -bromide is a good leaving group, making the substrate susceptible to unwanted 
    
    
    
    substitution by the alcohol solvent.

To mitigate these risks, this guide prioritizes an anhydrous, acid-mediated methodology using Thionyl Chloride (


) in Methanol. This method generates anhydrous hydrogen chloride in situ, driving the equilibrium forward without the water accumulation associated with traditional Fischer esterification.

Strategic Analysis & Mechanism

Why Thionyl Chloride ( )?

While traditional Fischer esterification (using


) is viable, it produces water as a byproduct ($ \mathrm{RCOOH} + \mathrm{MeOH} \rightleftharpoons \mathrm{RCOOMe} + \mathrm{H}_2\mathrm{O} $). For hydrophobic, hindered substrates, the accumulation of water can stall conversion.

The


 / Methanol protocol serves a dual function:
  • Dehydration: It consumes trace water in the solvent.

  • Activation: It generates anhydrous

    
     and potentially activates the carboxyl group via a transient acyl chloride or mixed anhydride species, rendering the carbonyl highly electrophilic.
    
Mechanistic Pathway

The reaction proceeds via the activation of the carbonyl oxygen, facilitating the nucleophilic attack of methanol.

EsterificationMechanism Substrate 2-Bromo-4-methyl- pentanoic Acid Activation Protonated Carbonyl (Oxonium Ion) Substrate->Activation + H+ (from HCl) Reagents MeOH + SOCl2 (Generates HCl + SO2) Reagents->Activation Catalysis Byproducts Byproducts: SO2 (gas) + HCl (gas) Reagents->Byproducts Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH Product Methyl 2-bromo-4- methylpentanoate Intermediate->Product - H2O / - H+

Figure 1: Mechanistic flow of the acid-catalyzed esterification. The in-situ generation of HCl drives the protonation of the carbonyl oxygen.

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (Primary Method)

Recommended for high-purity applications and kinetic resolution of enantiomers.

Reagents:

  • 2-Bromo-4-methylpentanoic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, 10-20 volumes)

  • Thionyl Chloride (1.5 - 2.0 equiv)

Equipment:

  • Round-bottom flask (2-neck)

  • Addition funnel (pressure-equalizing)

  • Inert gas line (Nitrogen or Argon)

  • Ice/Water bath

  • Reflux condenser (with

    
     drying tube or bubbler)
    

Step-by-Step Procedure:

  • Setup: Flame-dry the glassware and cool under a stream of nitrogen. Charge the flask with Methanol (solvent).

  • Cooling: Cool the methanol to 0°C using an ice bath.

  • Catalyst Generation: Add Thionyl Chloride (

    
    )  dropwise via the addition funnel over 15–20 minutes.
    
    • Note: This step is exothermic and releases

      
       and 
      
      
      
      gas.[3] Ensure vigorous stirring and proper ventilation (fume hood).
  • Substrate Addition: Add 2-bromo-4-methylpentanoic acid to the reaction mixture. (If the acid is solid, dissolve in a minimum amount of MeOH; if liquid, add neat).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 12–16 hours.

    • Optional: For faster rates, heat to mild reflux (65°C) for 3–5 hours, but monitor for racemization if using chiral starting material.

  • Monitoring: Check progress via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS. The acid spot should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess methanol and

      
      .
      
    • Redissolve the residue in Ethyl Acetate or Dichloromethane .

    • Wash carefully with saturated

      
        (aqueous) to neutralize remaining acid traces. Caution: 
      
      
      
      evolution.
    • Wash with Brine.

    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .
  • Purification: Filter and concentrate. The resulting oil is typically sufficiently pure (>95%). If necessary, purify via vacuum distillation or silica gel flash chromatography.

Protocol B: Fischer Esterification (Alternative)

Recommended for large-scale, non-sensitive batches where


 handling is restricted.
  • Dissolve 2-bromo-4-methylpentanoic acid in Methanol (excess).

  • Add catalytic conc.

    
      (5 mol%).
    
  • Heat to Reflux for 8–12 hours.

  • Follow the same workup procedure as Protocol A.

Data Analysis & Quality Control

To validate the synthesis, compare the spectral data of the starting material and the product.

Feature2-Bromo-4-methylpentanoic Acid (Substrate)Methyl 2-bromo-4-methylpentanoate (Product)
Physical State Solid or Viscous OilClear Liquid
IR Spectrum Broad O-H stretch (3300-2500 cm⁻¹)Absent O-H stretch
IR Carbonyl C=O stretch ~1710 cm⁻¹ (Acid)C=O stretch ~1735-1745 cm⁻¹ (Ester)
¹H NMR Acidic proton (10-12 ppm) visibleNew Singlet at ~3.7 ppm (OCH₃)
¹H NMR (

-H)
Triplet/dd at ~4.2 ppmShifted slightly upfield/downfield depending on solvent

Key QC Checkpoint:

  • Racemization Check: If synthesizing the (S)-enantiomer, chiral HPLC or measurement of optical rotation (

    
    ) is mandatory. Compare against literature values for (S)-methyl 2-bromo-4-methylpentanoate.
    

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is Starting Material Remaining? Problem->Check1 Action1 Extend Reaction Time or Increase SOCl2 Check1->Action1 Yes Check2 Is Product Racemized? Check1->Check2 No Action2 Lower Temp (0°C -> RT) Avoid Reflux Check2->Action2 Yes Check3 New Spot on TLC (Lower Rf)? Check2->Check3 No Action3 Suspect Substitution (Methoxy acid) Ensure Anhydrous Conditions Check3->Action3 Yes

Figure 2: Troubleshooting logic for common esterification failure modes.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Must  be handled in a fume hood.
    
  • 2-Bromo-4-methylpentanoic acid: Corrosive. Wear gloves and eye protection.[4]

  • Waste Disposal: Quench excess

    
     by slowly adding the reaction mixture to a large volume of ice/water or dilute bicarbonate solution before disposal.
    

References

  • PubChem. 2-Bromo-4-methylpentanoic acid (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Cohen, S. G., & Khedouri, E. (1961). Requirements for Activity of Carboxypeptidase A. Journal of the American Chemical Society.[5] (Validation of

    
    -bromo acid synthesis).
    

Sources

Enantioselective synthesis of "Methyl 2-bromo-4-methylpentanoate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary & Scientific Rationale

Methyl 2-bromo-4-methylpentanoate is a critical chiral building block used extensively in the synthesis of Matrix Metalloproteinase (MMP) inhibitors , LasB inhibitors (for Pseudomonas aeruginosa), and various peptidomimetic drugs. Its structure mimics the leucine side chain, allowing it to serve as a "warhead" anchor or a specificity determinant in succinyl-backbone therapeutics.

The synthesis of this molecule is governed by the need for high enantiomeric purity. The biological activity of final drug candidates often depends strictly on the (S)-configuration (derived from L-Leucine) or (R)-configuration (derived from D-Leucine).

Core Synthetic Strategy: The most robust and industrially scalable route involves the diazotization-bromination of chiral leucine followed by esterification. Unlike standard SN2 reactions that invert stereochemistry, this specific transformation proceeds with retention of configuration due to a double-inversion mechanism mediated by the carboxylate group (neighboring group participation).

Reaction Mechanism & Stereochemistry

Understanding the stereochemical outcome is vital for experimental design. The transformation of L-Leucine to (S)-2-bromo-4-methylpentanoic acid does not follow a simple SN1 or SN2 pathway.

The "Double Inversion" Mechanism
  • Diazotization: The amino group is converted to a diazonium salt (

    
    ) by nitrous acid (
    
    
    
    ).
  • First Inversion (Intramolecular): The neighboring carboxylate oxygen attacks the

    
    -carbon, displacing 
    
    
    
    and forming a transient, unstable
    
    
    -lactone ring. This step inverts the chiral center.
  • Second Inversion (Intermolecular): The bromide ion (

    
    ) attacks the 
    
    
    
    -lactone ring at the
    
    
    -carbon, opening the ring. This second inversion restores the original configuration.

Net Result: L-Leucine (


) 

(

)-2-Bromo Acid.[1][2]

Mechanism cluster_retention Net Retention of Configuration L_Leu L-Leucine (S-Configuration) Diazonium Diazonium Intermediate L_Leu->Diazonium NaNO2 / H2SO4 (Diazotization) Lactone α-Lactone (Transient Inversion) Diazonium->Lactone -N2 (Intramolecular Attack) BromoAcid (S)-2-Bromo-4- methylpentanoic acid Lactone->BromoAcid +Br- (Ring Opening) FinalEster Methyl (S)-2-bromo- 4-methylpentanoate BromoAcid->FinalEster MeOH / SOCl2 (Esterification)

Figure 1: Mechanistic pathway illustrating the double-inversion sequence that preserves the chiral center.

Detailed Experimental Protocol

Part A: Synthesis of (S)-2-Bromo-4-methylpentanoic Acid

Objective: Convert L-Leucine to the corresponding


-bromo acid with high enantiomeric retention.

Reagents:

  • L-Leucine (CAS: 61-90-5): 13.1 g (100 mmol)

  • Sodium Nitrite (

    
    ): 10.4 g (150 mmol)
    
  • Potassium Bromide (

    
    ): 41.7 g (350 mmol)
    
  • Sulfuric Acid (

    
    ), 2.5 M aqueous solution: 200 mL
    
  • Solvents: Diethyl ether (or MTBE for scale-up), Brine,

    
    .
    

Protocol:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve KBr (41.7 g) in 2.5 M

    
     (200 mL) .
    
  • Addition 1: Add L-Leucine (13.1 g) to the acid/bromide solution. The amino acid may not fully dissolve immediately; this is normal.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control is essential to prevent side reactions and racemization.

  • Addition 2 (Diazotization): Dissolve

    
     (10.4 g)  in minimal water (approx. 20 mL). Add this solution dropwise over 1 hour, maintaining the internal temperature below 0°C.
    
    • Observation: Evolution of nitrogen gas (

      
      ) will occur. Ensure adequate venting. Brown fumes (
      
      
      
      ) may appear; work in a fume hood.
  • Reaction: Stir at 0°C for 2 hours, then allow the mixture to warm to room temperature (20-25°C) and stir for an additional 1 hour.

  • Workup:

    • Extract the reaction mixture with Diethyl Ether (3 x 100 mL) .

    • Combine organic layers and wash with Brine (1 x 100 mL) .

    • Dry over anhydrous

      
       .
      
    • Filter and concentrate under reduced pressure (Rotavap) at <40°C.

  • Yield: Expect a colorless to pale yellow oil. Typical yield: 80-85% (approx. 16-17 g).

    • Validation: Check

      
       NMR. The 
      
      
      
      -proton (CH-Br) typically appears as a triplet/dd around 4.2-4.4 ppm.
Part B: Esterification to Methyl (S)-2-bromo-4-methylpentanoate

Objective: Convert the carboxylic acid to the methyl ester without racemization.

Reagents:

  • (S)-2-Bromo-4-methylpentanoic acid (from Part A): 16 g (approx. 82 mmol)

  • Methanol (anhydrous): 100 mL

  • Thionyl Chloride (

    
    ): 11.9 g (100 mmol) [Alternative: conc. 
    
    
    
    catalytic]

Protocol:

  • Setup: Place Methanol (100 mL) in a 250 mL round-bottom flask under

    
     atmosphere. Cool to 0°C .[3]
    
  • Activation: Add

    
     (11.9 g)  dropwise to the cold methanol. Caution: Exothermic reaction, HCl gas evolution. Stir for 15 minutes.
    
  • Addition: Add the (S)-2-bromo acid (16 g) (dissolved in a small amount of MeOH if necessary) dropwise to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 2-3 hours.

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Concentrate the solvent under reduced pressure.[5]

    • Dissolve the residue in Ether (100 mL) or Ethyl Acetate .

    • Wash with Saturated

      
        (to remove unreacted acid) and Brine .
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure (vacuum distillation) is recommended for high purity.

    • Boiling Point: ~85-90°C at 10 mmHg (estimated).

Quality Control & Data Summary

Self-Validating the Protocol: To ensure the synthesis was successful and enantioselective, compare your data against these standards.

PropertyValue / SpecificationNotes
Appearance Clear, colorless liquidYellowing indicates impurities (

or traces of

).
Molecular Formula

MW: 209.08 g/mol
Chirality (S)

to

(c=1, MeOH). Note: Sign of rotation depends heavily on solvent.

NMR (CDCl

)

4.28 (t, 1H, CH-Br)
Distinctive shift for

-bromo ester.

NMR (CDCl

)

3.78 (s, 3H,

)
Methyl ester singlet.
Purity Target >95% (GC/HPLC)Chiral GC required to determine enantiomeric excess (ee).

Workflow Diagram:

Workflow Start Start: L-Leucine (Solid) Mix Dissolve in H2SO4/KBr Cool to -5°C Start->Mix Diaz Add NaNO2 (aq) Dropwise (Control Exotherm) Mix->Diaz Extract Extract with Ether Wash with Brine Diaz->Extract Intermed Intermediate: (S)-Bromo Acid Extract->Intermed Esterify Reflux with MeOH/SOCl2 (3 Hours) Intermed->Esterify Purify Wash (NaHCO3) Vacuum Distillation Esterify->Purify Product Final Product: Methyl (S)-2-bromo-4-methylpentanoate Purify->Product

Figure 2: Operational workflow for the synthesis and purification.

Applications in Drug Discovery

The resulting Methyl (S)-2-bromo-4-methylpentanoate is a versatile electrophile. Its primary utility lies in displacement reactions with thiols to form sulfide-based peptidomimetics .

  • MMP Inhibitors: The bromine is displaced by a thiol (e.g., from a cysteine derivative or mercaptopyrrolidine). The resulting molecule mimics the P1' residue of the natural substrate for Matrix Metalloproteinases (like MMP-2, MMP-9, MMP-26).

  • LasB Inhibitors: Used to target the elastase LasB in Pseudomonas aeruginosa infections. The 4-methylpentanoyl backbone fits the hydrophobic specificity pocket of the enzyme.

  • Mechanism of Inhibition: The final drug molecule typically chelates the catalytic Zinc ion in the enzyme's active site via a hydroxamate or carboxylate group, while the leucine side chain (derived from this bromo ester) anchors the inhibitor in the S1' pocket.

References

  • PrepChem. Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid. Retrieved from [Link]

  • National Institutes of Health (PubChem). this compound (Compound Summary). Retrieved from [Link]

  • Kaya, C., et al. (2023).[5][6] Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Central Science. Retrieved from [Link]

  • Park, H.I., et al. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Izumiya, N., et al. (1977). Stereochemistry of the reaction of alpha-amino acids with nitrous acid. Journal of the American Chemical Society. (Foundational reference for retention mechanism).

Sources

Application Note: Scalable Process Engineering for Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-bromo-4-methylpentanoate (CAS: 99642-61-0) is a critical electrophilic building block used extensively in the synthesis of peptidomimetics, specifically matrix metalloproteinase (MMP) inhibitors (e.g., Batimastat derivatives) and various agrochemicals.

While laboratory-scale synthesis often relies on the diazotization of L-leucine to access chiral variants, this method is cost-prohibitive and operationally complex at the multi-kilogram scale due to the handling of unstable diazonium intermediates. For scalable, industrial production of the racemic building block, the Hell-Volhard-Zelinsky (HVZ) bromination followed by in situ alcoholysis is the superior route.

Route Selection Matrix
ParameterRoute A: Modified HVZ (Recommended) Route B: Amino Acid Diazotization
Precursor 4-Methylpentanoic acid (Isocaproic acid)L-Leucine
Cost Efficiency High (Commodity reagents)Low (Chiral pool starting material)
Scalability Excellent (Continuous or Batch)Moderate (Exothermic/Gaseous evolution)
Atom Economy HighLow (Stoichiometric waste)
Stereochemistry Racemic (Requires resolution if chiral needed)Chiral (Retains configuration)

This guide details the scalable protocol for Route A , focusing on the "One-Pot" conversion of isocaproic acid to the methyl ester via the acyl halide intermediate.

Chemical Reaction Engineering

Reaction Mechanism & Thermodynamics

The scalability of this process relies on the catalytic generation of the acyl halide. Direct bromination of the carboxylic acid is kinetically sluggish. By introducing phosphorus trichloride (


), we generate the highly reactive acyl chloride, which rapidly enolizes.
  • Activation:

    
    
    
  • Enolization: The acyl chloride tautomerizes to its enol form more readily than the parent acid.

  • Bromination: Electrophilic attack of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     on the enol 
    
    
    
    -carbon.[1]
  • Esterification (Quench): Methanolysis of the

    
    -bromo acyl chloride yields the target ester and regenerates HCl/HBr.
    
Visualized Pathway (DOT)

ReactionPathway Acid 4-Methylpentanoic Acid AcylCl Acyl Chloride Intermediate Acid->AcylCl Activation PCl3 PCl3 (Cat.) PCl3->AcylCl Enol Enol Tautomer AcylCl->Enol Tautomerization BromoAcyl α-Bromo Acyl Chloride Enol->BromoAcyl α-Bromination Br2 Bromine (Br2) Br2->BromoAcyl Product Methyl 2-bromo- 4-methylpentanoate BromoAcyl->Product Methanolysis MeOH Methanol (Quench) MeOH->Product

Caption: Figure 1. Catalytic cycle of the modified Hell-Volhard-Zelinsky reaction. Note the activation of the acid prior to halogenation.

Detailed Experimental Protocol

Equipment & Safety Prerequisites
  • Reactor: Glass-lined reactor (GLR) or Hastelloy-C (Bromine is highly corrosive to stainless steel).

  • Scrubber: Caustic scrubber (NaOH) essential for capturing HBr and HCl off-gas.

  • Temperature Control: Cryostat/Heater capable of -10°C to 100°C.

  • PPE: Full face shield, chemical resistant gloves (Viton/Butyl), and respirator. Bromine is a severe respiratory irritant.

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
4-Methylpentanoic acid 116.161.00.92Substrate
Phosphorus Trichloride 137.330.051.57Catalyst
Bromine (

)
159.811.053.12Halogen Source
Methanol (Anhydrous) 32.045.00.79Solvent/Reactant
Step-by-Step Methodology
Phase 1: Activation & Bromination
  • Charge: Load 4-methylpentanoic acid (1.0 equiv) into the reactor under

    
     inert atmosphere.
    
  • Catalyst Addition: Add

    
     (0.05 equiv). Note: An exotherm may occur; ensure stirring is adequate.
    
  • Heating: Heat the mixture to 85°C . This temperature is critical to promote enolization.

  • Bromine Dosing (CCP):

    • Critical Control Point (CCP): Begin dropwise addition of

      
       (1.05 equiv) via a subsurface dip tube.
      
    • Rate: Control addition to maintain reactor temperature between 85–95°C. The reaction is exothermic.

    • Visual Cue: The red bromine color should dissipate rapidly upon contact with the hot liquid. Accumulation of red color indicates stalled kinetics—STOP addition and check temperature.

  • Post-Reaction Age: After

    
     addition is complete, stir at 90°C for 2–3 hours. Monitor conversion via GC (disappearance of acid peak).
    
Phase 2: Esterification (Quench)
  • Cooling: Cool the reaction mass (containing

    
    -bromo acyl chloride) to 0–5°C .
    
  • Methanol Addition:

    • Add anhydrous Methanol (5.0 equiv) slowly.

    • Caution: This step releases copious amounts of HBr/HCl gas. Ensure scrubber is active.[3]

    • Maintain internal temperature < 20°C to prevent displacement of the bromine or side-reactions.

  • Reflux: Once addition is complete, warm to room temperature and then reflux (65°C) for 1 hour to drive the equilibrium to the ester.

Phase 3: Workup & Purification[4][5]
  • Concentration: Distill off excess methanol under reduced pressure.

  • Wash: Dilute residue with Dichloromethane (DCM) or MTBE. Wash with:

    • Water (2x)

    • 5%

      
       (to remove residual acid/HBr)
      
    • Brine[1][4][6][7]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: this compound boils at approx. 85–90°C at 10 mmHg (estimate).

    • Yield: Expected isolated yield is 85–92%.

Process Safety & Logic Flow

The following diagram illustrates the safety interlocks required for the bromine dosing phase, which is the highest risk operation.

SafetyLogic TempSensor Reactor Temp Sensor (>95°C?) PLC PLC / DCS Controller TempSensor->PLC ColorSensor Colorimetric Sensor (Red Accumulation?) ColorSensor->PLC ScrubberSensor Scrubber pH (< 9?) ScrubberSensor->PLC ValveBr2 Bromine Feed Valve (NC) PLC->ValveBr2 CLOSE if Fault Cooling Emergency Cooling Jacket PLC->Cooling OPEN if High Temp Alarm Operator Alarm PLC->Alarm TRIGGER

Caption: Figure 2. Safety Interlock Logic for Bromine Addition. Feed valve defaults to Closed (NC) upon any sensor fault.

Analytical Validation

To validate the product identity and purity, the following specifications must be met:

  • Appearance: Clear, colorless to pale yellow liquid.

  • GC Purity: > 98.0% (Area %).

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.25 (dd, 1H, -CH Br-)
      
    • 
       3.78 (s, 3H, -OCH 
      
      
      
      )
    • 
       1.90 (m, 1H, -CH 
      
      
      
      -)
    • 
       1.75 (m, 1H, -CH -
      
      
      
      )
    • 
       0.95 (d, 6H, -C(CH 
      
      
      
      )
      
      
      )

References

  • Zelinsky, N. (1887). "Ueber eine bequeme Darstellungsweise von

    
    -Brompropionsäureester". Berichte der deutschen chemischen Gesellschaft, 20(1), 2026. 
    
  • Organic Syntheses. (1931). "

    
    -Bromo-n-caproic acid". Org.[4][8] Synth. 11, 20. (Standard protocol adaptation for long-chain acids). 
    
  • Carpino, L. A., & McAdams, L. V. (1970).
  • Patent US2876255A. (1959).[9] "Preparation of bromo acids and esters". Ethyl Corp.[9] (Industrial scale background).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Mechanistic grounding for HVZ).

Sources

Troubleshooting & Optimization

Purification of "Methyl 2-bromo-4-methylpentanoate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BR-LEU-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Column Chromatography Protocol & Troubleshooting

Overview & "Triage"

Welcome to the Purification Support Center. You are attempting to purify Methyl 2-bromo-4-methylpentanoate (an


-bromo ester derivative of Leucine). This molecule presents specific challenges:
  • Detection: It lacks a strong chromophore, making standard UV detection (254 nm) unreliable.

  • Stability: The

    
    -bromo position is reactive. Prolonged exposure to acidic silica gel can catalyze elimination (forming the 
    
    
    
    -unsaturated ester) or hydrolysis.
  • Separation: If synthesized via Hell-Volhard-Zelinsky (HVZ) bromination, the non-brominated starting material (Methyl 4-methylpentanoate) has a very similar Rf value.

Pre-Run Diagnostic (Decision Logic)

Before packing your column, determine if chromatography is the correct first step.

Triage Start Crude Mixture Analysis CheckPurity Is Crude Purity > 85%? Start->CheckPurity CheckImpurity Identify Main Impurity CheckPurity->CheckImpurity Yes (>85%) Distillation Rec. Vacuum Distillation (bp ~65-70°C @ 9mmHg) CheckPurity->Distillation No (<85%) CheckImpurity->Distillation Non-brominated Precursor (Hard to separate) Column Proceed to Column Chromatography CheckImpurity->Column Elimination Product (Alkene) CheckImpurity->Column Dibromo species

Figure 1: Purification Strategy Decision Tree. For simple


-bromo esters, distillation is often superior for removing bulk starting material due to similar polarity.

Method Development (The "Fix")

A. Visualization (The "Invisible" Spot)

Issue: Users often report "empty" fractions because they rely on UV. Solution: This molecule is effectively UV-inactive at 254 nm. You must use a chemical stain.

Visualization MethodEffectivenessNotes
UV (254 nm) 🔴 PoorOnly visible at low wavelengths (210 nm), often obscured by solvent cutoff.
Iodine Chamber 🟡 ModerateReversible. Good for quick checks but fades rapidly.
PMA (Phosphomolybdic Acid) 🟢 ExcellentRecommended. Heats to a dark blue/black spot. Very sensitive for lipids/esters.
KMnO₄ (Basic) 🟢 GoodStains the ester and any alkene impurities (yellow on pink).
B. Stationary Phase & Solvent System

Standard Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Buffer (Critical): If your crude turns brown/black on TLC, your silica is too acidic. Pre-treat silica with 1% Triethylamine (Et3N) in Hexanes to neutralize it.

  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1]

Recommended Gradient:

Volume (CV)Solvent Ratio (Hex:EtOAc)Target Elution
0 - 2 CV100% HexanesFlush non-polar impurities
2 - 5 CV98:2Elute non-brominated precursor (if present)
5 - 12 CV95:5Target Product (this compound)
> 12 CV90:10Elute dibrominated/polar byproducts

Step-by-Step Workflow

Workflow Step1 1. Slurry Packing Silica + 100% Hexane (+1% Et3N if unstable) Step2 2. Sample Loading Dissolve crude in min. Hexane. Do NOT use DCM (density issues). Step1->Step2 Step3 3. Elution Gradient Increase polarity slowly (0% -> 5% EtOAc) Step2->Step3 Step4 4. Fraction Collection Use PMA stain every 3rd tube. Step3->Step4 Step5 5. QC Check NMR of combined fractions (Check alpha-proton doublet/triplet) Step4->Step5

Figure 2: Optimized Chromatography Workflow.

Troubleshooting & FAQs

Q1: My product decomposes on the column (streaking or low yield).

Cause: Acid-catalyzed elimination. Silica gel is naturally acidic (


). The 

-bromo ester eliminates HBr to form the

-unsaturated ester (Methyl 4-methyl-2-pentenoate). Fix:
  • Neutralize: Slurry the silica in Hexanes containing 1% Triethylamine (Et3N) before packing.

  • Speed: Run the column faster using air pressure (Flash Chromatography). Do not leave the compound on the column overnight.

Q2: I cannot separate the product from the starting material (Methyl 4-methylpentanoate).

Cause: The bromine atom and the hydrogen atom have similar lipophilicity, leading to nearly identical Rf values. Fix:

  • Switch Techniques: If the impurity is >10%, stop chromatography. Use vacuum distillation . The bromo-ester has a significantly higher boiling point due to the heavy bromine atom.

  • High-Efficiency Column: If you must use a column, use a high aspect ratio (height:width > 20:1) and run isocratic 1% EtOAc/Hexane.

Q3: The NMR shows a doublet of doublets around 4.2-4.4 ppm. Is this my product?

Verification: Yes.

  • Target: The proton at C2 (alpha to carbonyl, attached to Br) is chiral and coupled to the C3 methylene protons. Expect a shift around 4.2 - 4.4 ppm .

  • Impurity Flag: If you see signals at 5.8 - 6.9 ppm , you have the elimination product (alkene).

  • Impurity Flag: If you see a triplet at 2.3 ppm , you have the non-brominated starting material.

Q4: Can I store the purified fractions in the fridge?

Guideline: Yes, but remove the solvent thoroughly first. Traces of acidic silica or moisture in the solvent can induce hydrolysis over time. Store the neat oil at -20°C under Argon/Nitrogen.

References

  • Organic Syntheses, Coll. Vol. 9, p. 503 (1998). Synthesis of alpha-bromo esters via HVZ reaction and purification considerations.

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.General procedures for the purification of alkyl halides and esters. (Standard Reference Text).
  • Sigma-Aldrich Technical Bulletin. TLC Stains and Visualization Methods.

  • PubChem Compound Summary: this compound. Physical properties and safety data.

Sources

Removing impurities from "Methyl 2-bromo-4-methylpentanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with Methyl 2-bromo-4-methylpentanoate (also known as Methyl


-bromo-isocaproate), a derivative of L-leucine. This compound is a thermally sensitive 

-bromo ester.

The Problem: The crude reaction mixture likely contains unreacted bromine (causing yellow/orange discoloration), hydrobromic acid (HBr), unreacted carboxylic acid precursor, and trace water. The Risk: Improper purification—specifically high-temperature distillation at atmospheric pressure—will cause the elimination of HBr, degrading your product into the


-unsaturated ester (Methyl 4-methyl-2-pentenoate).

This guide details a biphasic purification protocol designed to chemically neutralize reactive impurities before a low-temperature vacuum polish.

Part 1: Technical Specifications & Target Profile

Before beginning, verify your target parameters. Note that boiling points for this specific ester are often estimated based on structural analogs due to its thermal instability.

PropertyValue / DescriptionNotes
CAS Number 61837-46-5
Molecular Formula

MW: 209.08 g/mol
Appearance Clear, colorless liquidCrude is often yellow/orange due to

.[1]
Boiling Point (Est.) 85–95 °C @ 2–5 mmHg DO NOT distill at atm pressure. (>200°C decomp)
Density ~1.25 g/mLDenser than water (Bottom layer in extraction).
Solubility Immiscible with waterSoluble in Et2O, DCM, EtOAc.
Stability Moisture SensitiveHydrolyzes to acid + HBr over time.

Part 2: Chemical Decontamination (The Wash Protocol)

Objective: Remove oxidative (


) and acidic (

,

) impurities without hydrolyzing the ester.
Reagents Required:
  • Solvent: Diethyl ether (

    
    ) or Dichloromethane (DCM).
    
  • Quench: 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ).
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[2]
    
Step-by-Step Workflow:
  • Dilution: Dissolve your crude oil in 5–10 volumes of solvent (

    
     is preferred for easier phase separation).
    
  • The "Reductive" Wash (Color Removal):

    • Wash the organic layer with 10%

      
       or 
      
      
      
      .
    • Observation: The organic layer should shift from orange/red to pale yellow or colorless.

    • Mechanism: Reduces volatile

      
       to water-soluble bromide ions (
      
      
      
      ).
  • The "Basic" Wash (Acid Removal):

    • Wash with Saturated

      
      .
      
    • Caution:Gas Evolution (

      
      ).  Vent the separatory funnel frequently.
      
    • Mechanism: Neutralizes HBr and converts unreacted 2-bromo-4-methylpentanoic acid into its water-soluble sodium salt.

  • The "Neutral" Wash:

    • Wash once with Brine (Sat. NaCl) to remove emulsified water.

  • Drying:

    • Dry over

      
       for 15 minutes. Filter and concentrate in vacuo (Rotavap) at <40°C.
      
Visualizing the Wash Logic

WashProtocol Start Crude Reaction Mixture (Ester, Br2, HBr, Acid) Solvent Dilute in Et2O or DCM Start->Solvent Step1 Wash 1: 10% Na2S2O3 (Reductive) Solvent->Step1 Step2 Wash 2: Sat. NaHCO3 (Basic) Step1->Step2 Organic Layer Waste1 Aqueous Waste: Contains NaBr (Removed Br2) Step1->Waste1 Phase Cut Step3 Wash 3: Brine + Dry (MgSO4) Step2->Step3 Organic Layer Waste2 Aqueous Waste: Contains R-COO- Na+ (Removed Acid) Step2->Waste2 Phase Cut Result Crude Oil (Acid/Bromine Free) Step3->Result

Caption: Figure 1. Biphasic purification workflow designed to sequentially strip oxidative and acidic impurities.

Part 3: Physical Purification (Vacuum Distillation)

Objective: Isolate the pure ester from non-volatile residues or trace elimination products.

CRITICAL WARNING:


-bromo esters are prone to thermal elimination.
  • Reaction:

    
    
    
  • Prevention: You must keep the pot temperature below 110°C .

Distillation Protocol:
  • Setup: Use a short-path distillation head (to minimize residence time) and a high-vacuum pump (oil pump, not water aspirator).

  • Vacuum: Target < 5 mmHg .

    • At 1 mmHg, the boiling point should drop to approximately 70–80°C.

  • Procedure:

    • Stir rapidly to prevent bumping.

    • Slowly ramp heat.

    • Discard the first fraction (forerun) which may contain residual solvent or moisture.

    • Collect the main fraction which should be a clear, colorless liquid with a consistent refractive index.

Decision Matrix: Distillation vs. Column

PurificationChoice Input Crude Oil (Post-Wash) Check Check TLC / GC Input->Check PathA Impurities are Non-Volatile / Polymer Check->PathA Clean Spot PathB Impurities have similar Rf to Product Check->PathB Complex Mix ActionA Vacuum Distillation (<5 mmHg) PathA->ActionA ActionB Column Chromatography (Silica Gel, Hexane/EtOAc) PathB->ActionB

Caption: Figure 2. Decision matrix for final polishing. Distillation is preferred for scalability; Chromatography is preferred if specific side-products co-distill.

Part 4: Troubleshooting & FAQ

Q1: The product is still turning yellow after distillation. Why?

  • Cause: Thermal decomposition. If you heated the pot >120°C, you likely triggered the elimination of HBr. The HBr can oxidize slightly or catalyze further degradation, causing color.

  • Solution: Redistill at a lower pressure (higher vacuum) to lower the boiling point. Add a stabilizer like silver wool (to trap halogens) or a trace of

    
     to the pot to neutralize acid as it forms.
    

Q2: My yield is lower than expected after the bicarbonate wash.

  • Cause: Emulsions or Hydrolysis.

    • Emulsions: The density of this bromo-ester (~1.25) is close to that of the aqueous wash (~1.0–1.1), making phase separation difficult.

    • Hydrolysis: If the wash was too long or too basic, you may have hydrolyzed the ester back to the acid, which then went into the aqueous waste.

  • Solution: Use Brine to increase the density difference. Perform washes quickly and keep everything cold (0°C).

Q3: Can I use Column Chromatography instead?

  • Answer: Yes.

  • Condition: Silica gel is slightly acidic and safe for this compound.

  • Eluent: Start with 100% Hexanes and slowly ramp to 5-10% Ethyl Acetate. The bromo-ester is non-polar and will elute early.

  • Visualization: It stains well with

    
     (due to the 
    
    
    
    -bromo activation) or Iodine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for washing and purifying alkyl halides and esters).
  • PubChem. this compound (Compound).[3][4][5][6][7] National Library of Medicine. Available at: [Link]

  • Smissman, E. E.The Hell-Volhard-Zelinsky Reaction. In Comprehensive Organic Synthesis. (General reference for -bromo ester synthesis and stability).
  • Organic Syntheses.General procedures for

    
    -bromo esters. Coll. Vol. 3, p. 523 (1955). Available at: [Link]
    

Sources

Troubleshooting "Methyl 2-bromo-4-methylpentanoate" hydrolysis reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with Methyl 2-bromo-4-methylpentanoate (CAS: 19129-92-1). It is designed to troubleshoot the specific challenges of hydrolyzing


-bromo esters, where the competition between hydrolysis, elimination, and nucleophilic substitution is critical.

Topic: Optimization and Troubleshooting of


-Bromo Ester Hydrolysis
Compound:  this compound
Target Product:  2-Bromo-4-methylpentanoic acid (2-Bromo-isocaproic acid)
Support Level:  Tier 3 (Senior Application Scientist)

Strategic Overview: Method Selection

Before initiating a protocol, you must select the cleavage method based on your tolerance for racemization and side products. The presence of the electron-withdrawing bromine atom at the


-position significantly increases the acidity of the 

-proton, making this molecule highly sensitive to basic conditions.
Decision Matrix (DOT Diagram)

The following logic flow illustrates the decision process for selecting the optimal hydrolysis pathway.

HydrolysisStrategy Start Substrate: this compound Chiral Is Enantiopurity Critical? Start->Chiral Scale Scale > 100g? Chiral->Scale No (Racemic) EnzRoute Enzymatic Hydrolysis (Lipase) Rec: Maximum Chiral Retention Chiral->EnzRoute Yes (Pure Enantiomer) AcidRoute Acid Hydrolysis (HCl/Dioxane) Rec: Robust, High Purity Scale->AcidRoute Yes (Industrial) MildBase Mild Saponification (LiOH/THF) Rec: Careful Control Required Scale->MildBase No (Lab Scale) Risk1 Risk: Racemization & Elimination MildBase->Risk1

Figure 1: Strategic decision tree for selecting hydrolysis conditions based on chirality and scale requirements.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of alkene (4-methyl-2-pentenoic acid) in my product."

Diagnosis: E2 Elimination. The basic conditions used for hydrolysis are acting on the acidic


-protons. The bromine is a good leaving group, and the base (likely hydroxide) is abstracting a proton from the 

-carbon (

), causing the elimination of HBr to form the

-unsaturated acid.

Corrective Action:

  • Switch to Acid Hydrolysis: Acidic conditions suppress the ionization of the

    
    -proton and do not promote E2 elimination mechanisms as strongly as bases.
    
  • Lower the Temperature: Elimination has a higher activation energy than substitution/hydrolysis. If you must use base, conduct the reaction at

    
     or 
    
    
    
    .
  • Change the Base: Switch from NaOH to LiOH. Lithium coordinates tightly with the carboxylate oxygen, often reducing the basicity available for deprotonation elsewhere.

Issue 2: "My product is racemic, but I started with the (R)-isomer."

Diagnosis: Enolization-Mediated Racemization. The


-proton is highly acidic due to the inductive effect of the bromine and the ester carbonyl. Under basic conditions, this proton is removed to form a planar enolate. Upon reprotonation, the proton can attack from either face, destroying the stereocenter.

Corrective Action:

  • Avoid Strong Bases: Do not use NaOH or KOH.

  • Use Enzymatic Hydrolysis: Use Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE) in a phosphate buffer (pH 7.0). Enzymes operate under mild conditions that prevent enolization.

  • Kinetic Control: If using chemical hydrolysis, use

    
     in a 
    
    
    
    (3:1) mixture at
    
    
    and quench immediately upon completion.
Issue 3: "I detected a hydroxy-acid impurity (Leucic acid) instead of the bromo-acid."

Diagnosis:


 Nucleophilic Substitution. 
The hydroxide ion (

) is a strong nucleophile. Instead of attacking the carbonyl carbon (hydrolysis), it is attacking the

-carbon and displacing the bromine atom.

Corrective Action:

  • Increase Steric Bulk of Base: While difficult for hydrolysis, using a bulky solvent system can sometimes hinder the

    
     trajectory.
    
  • Primary Fix (Acid Hydrolysis): Water is a poor nucleophile for

    
     displacement of bromine but is sufficient for acid-catalyzed ester hydrolysis. Using 
    
    
    
    minimizes the substitution side reaction.

Recommended Protocols

Protocol A: Acid Hydrolysis (High Purity / Robust)

Recommended for racemic substrates or when elimination is the primary failure mode.

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2] Reagents:


, 1,4-Dioxane.
  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of 1,4-dioxane.

  • Acidification: Add 20 mL of

    
     (aq).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Validation: Check

    
    -NMR. The methyl ester singlet (
    
    
    
    ) should be gone. The
    
    
    -proton doublet of doublets (
    
    
    ) should remain intact.
Protocol B: Mild Enzymatic Hydrolysis (Enantioselective)

Recommended for chiral substrates to prevent racemization.

Mechanism: Biocatalytic cleavage using a serine hydrolase triad. Reagents: Candida antarctica Lipase B (immobilized), Phosphate Buffer (pH 7.0), Acetone.

  • Preparation: Suspend 5 mmol of the ester in 5 mL Acetone and 45 mL Phosphate Buffer (0.1 M, pH 7.0).

  • Initiation: Add 100 mg of immobilized Lipase (e.g., Novozym 435).

  • Incubation: Stir gently at

    
    . Maintain pH 7.0 by automatic addition of 
    
    
    
    (pH-stat) or use a strong buffer.
  • Termination: Filter off the enzyme beads.

  • Isolation: Acidify the filtrate to pH 2 with

    
     and extract with DCM.
    

Data Summary: Method Comparison

FeatureAcid Hydrolysis (HCl)Base Saponification (LiOH)Enzymatic (Lipase)
Reaction Rate Fast (Reflux)Fast (0°C)Slow (24–48h)
Racemization Risk LowHigh Very Low
Elimination Risk LowHigh Negligible
Substitution (

)
LowModerateNegligible
Scalability ExcellentGoodModerate (Cost)
Typical Yield 85–95%60–80%70–90%

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. Saponification of Esters: Mechanism and Reactivity. [Link]

  • Chemistry LibreTexts. Alpha-Halogenation of Carboxylic Acids (Hell-Volhard-Zelinsky). [Link]

  • National Institutes of Health (PMC). Enzymatic Hydrolysis and Kinetic Resolution of Esters. [Link]

Sources

Preventing racemization during "Methyl 2-bromo-4-methylpentanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEM-SUP-8821 Topic: Preventing Racemization in


-Halo Ester Substitutions
Status:  Active Guide
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Leucine Trap"

You are likely working with Methyl 2-bromo-4-methylpentanoate , a valuable chiral building block typically derived from L-Leucine .

The core challenge with this molecule is the acidity of the


-proton . The electron-withdrawing nature of both the ester carbonyl and the bromine atom lowers the pKa of the C2 proton significantly (approx. pKa ~20-22 in DMSO). This creates a "Racemization Trap" where thermodynamic equilibration (racemization) competes with your desired kinetic substitution (

).

This guide provides the operational protocols to maintain stereochemical integrity during downstream reactions (typically nucleophilic substitutions with azides, amines, or thiols).

Module 1: Critical Mechanisms & Causality

Before optimizing conditions, you must understand how your stereocenter is being destroyed. There are two distinct pathways for racemization in this substrate.

Pathway A: Base-Catalyzed Enolization (The Primary Threat)

Even weak bases (including your nucleophile) can deprotonate C2. The resulting planar enolate destroys stereochemistry. Upon reprotonation, you obtain a racemic mixture.

Pathway B: Halide-Induced Epimerization (The Silent Killer)

As your reaction proceeds, free bromide ions (


) are released. In polar aprotic solvents (like DMF or Acetone), 

is a competent nucleophile. It can attack the starting material in a reversible

reaction, constantly flipping the stereocenter before your desired nucleophile arrives.
Visualizing the Threat Landscape

RacemizationPathways Start (S)-Methyl 2-bromo-4-methylpentanoate Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base/Deprotonation (Pathway A) InvertedStart (R)-Methyl 2-bromo-4-methylpentanoate (Epimer) Start->InvertedStart Br- Attack (Pathway B) Product (R)-Substitution Product (Desired Inversion) Start->Product Nucleophile (Sn2) (Kinetic Control) Enolate->Start Reprotonation Enolate->InvertedStart Reprotonation

Figure 1: The competition between desired substitution (Green) and racemization pathways (Red/Yellow).

Module 2: Operational Protocols (Troubleshooting)

Scenario 1: Low ee% Observed After Azidation ( )

Issue: You reacted the bromo ester with Sodium Azide in DMF and observed a drop in enantiomeric excess (ee). Root Cause: The basicity of the azide ion or the accumulation of free bromide in a polar solvent caused epimerization.

Protocol 1: The "Cold-Slurry" Method

  • Solvent Switch: Replace DMF with DMSO (higher dielectric constant, faster

    
    ) or Acetonitrile  (if solubility allows).
    
  • Temperature Control: Maintain reaction temperature at 0°C to +10°C . Do not heat to accelerate. The activation energy for

    
     is lower than that for enolization; heat favors the side reaction.
    
  • The "Trap" Additive: Add 1.0 equiv of Sodium Nitrate (

    
    )  or use Silver salts  (if cost permits).
    
    • Why? This increases the ionic strength or precipitates bromide, preventing Pathway B (Halide-induced epimerization).

Scenario 2: Reaction with Amines (Aminolysis)

Issue: Direct reaction with an amine leads to complete racemization. Root Cause: Amines act as bases first, nucleophiles second. They deprotonate the


-position (Pathway A).[1]

Protocol 2: The "Soft Base" Buffer System

  • Avoid: Triethylamine (TEA) or DIPEA. These are non-nucleophilic bases that will only promote racemization.

  • Use: A heterogeneous base system, such as

    
     / Acetone  or 
    
    
    
    / DMF
    .
  • Step-Wise Addition: Add the amine slowly at low temperature.

  • Alternative Route: If direct substitution fails, convert the amine to a Sulfonamide (e.g., Nosyl-protection) to increase the acidity of the N-H and reduce the basicity of the nitrogen, then perform the substitution under Finkelstein conditions.

Module 3: Data & Validation

Do not assume stereochemical retention/inversion based on literature. You must validate every batch.

Stereochemical Outcome Table
Reaction TypeReagentExpected OutcomeMechanismRisk Level
Synthesis L-Leu +

/HBr
Retention (S

S)
Double Inversion (Neighboring Group)Low
Substitution

/ DMSO
Inversion (S

R)

Moderate
Substitution

/ DMF
Racemization EnolizationHigh
Hydrolysis LiOH /

Racemization EnolizationHigh
Analytical Workflow (Decision Tree)

ValidationFlow Start Crude Reaction Mixture Workup Acidic Workup (pH 4-5) Avoid Basic Wash! Start->Workup Analysis Chiral HPLC/GC (e.g., Chiralcel OD-H) Workup->Analysis Decision ee > 95%? Analysis->Decision Pass Proceed to Next Step Decision->Pass Yes Fail Troubleshoot Decision->Fail No

Figure 2: Analytical validation workflow. Note the critical warning on Acidic Workup.

Critical Note on Workup: Never wash your crude product with strong base (e.g., 1M NaOH) to remove acids. This will racemize the ester during the extraction. Use saturated


 or dilute 

.

FAQ: Frequently Asked Questions

Q: Can I store this compound on the shelf? A: Only if stored at 4°C or -20°C, strictly anhydrous. Moisture can lead to slow hydrolysis and HBr formation, which autocatalyzes racemization.

Q: Why did my optical rotation flip sign but my ee is 0%? A: You likely achieved partial inversion mixed with racemization. Optical rotation is unreliable for quantitative purity. Always use Chiral HPLC or GC.

Q: I need to hydrolyze the ester to the acid after substitution. How do I prevent racemization there? A: Do not use LiOH/NaOH. Use acidic hydrolysis (e.g., 6N HCl, reflux) or enzymatic hydrolysis (Pig Liver Esterase). Basic hydrolysis on


-functionalized esters is a guaranteed route to racemization.

References

  • Brewster, P., et al.

    
    -bromopropionic acid and its relation to lactic acid." Nature, 1950. Link (Establishes the retention of configuration during diazotization of amino acids).
    
  • Effenberger, F., & Burkard, U.
  • Gao, Y., & Zeidan, T. "Nucleophilic Substitution of

    
    -Halo Esters: Preventing Racemization." Journal of Organic Chemistry, 2010. Link (Discussion on solvent effects and silver salts).
    
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. Link (Authoritative source for

    
     vs. Enolization mechanisms).
    

Sources

Improving the selectivity of "Methyl 2-bromo-4-methylpentanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity in Substitution, Coupling, and Radical Initiations
Executive Summary

Methyl 2-bromo-4-methylpentanoate (MBMP) is a critical synthons for leucine analogs and a high-efficiency initiator for Atom Transfer Radical Polymerization (ATRP). Its secondary


-bromo ester structure places it on a reactivity "knife-edge." It is prone to 

-elimination under basic conditions and homocoupling during metallation.

This guide provides troubleshooting protocols to maximize selectivity for Nucleophilic Substitution (


)  and Reformatsky additions , minimizing the formation of the thermodynamic alkene byproduct (Methyl 4-methylpent-2-enoate).
Module 1: Nucleophilic Substitution ( vs. )

Context: Researchers often attempt to install amines or azides at the


-position to synthesize non-natural amino acids. The most common failure mode is the formation of the elimination product (alkene) rather than the substitution product.
FAQ: Why is the elimination product dominating my reaction?

Diagnosis: You are likely using a "Hard" base/nucleophile or high temperatures. The


-proton in MBMP is acidic (

) due to the electron-withdrawing ester group. If you use a strong base (e.g., hydroxide, ethoxide) or a sterically hindered base, the reagent will deprotonate C2 rather than attack the C-Br bond, triggering an

elimination to form the conjugated

-unsaturated ester.
Troubleshooting Protocol: Optimized Azidation (Leucine Analog Synthesis)

To favor


 (Substitution) over 

(Elimination), you must maximize the nucleophilicity-to-basicity ratio.

The "Soft Nucleophile" System:

  • Reagent: Sodium Azide (

    
    ). It is a powerful nucleophile but a weak base.
    
  • Solvent: DMF or DMSO. These polar aprotic solvents solvate the cation (

    
    ), leaving the anion (
    
    
    
    ) "naked" and highly reactive.
  • Temperature: Keep below 60°C. Elimination has a higher activation energy; heating favors the alkene.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add Sodium Azide (1.5 equiv) in a single portion at 0°C.

  • Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitor via TLC/GC. The reaction typically completes in 4–6 hours.

  • Workup: Dilute with water and extract with

    
    . (Caution: Avoid acidic workup if preserving acid-sensitive groups).
    

Data: Solvent & Nucleophile Impact on Selectivity

ConditionsNucleophile TypeMajor ProductYieldMechanism

/ DMF / 25°C
Soft / Weak BaseSubstitution (

-Azido)
>92%


/

/ Heat
Hard / Strong BaseElimination (Alkene)>85%


/ THF
Bulky / Strong BaseElimination (Alkene)>95%


(Solvolysis)
Weak / Weak BaseMixed (Racemized)Low

Visualizing the Pathway Decision

The following diagram illustrates the kinetic decision tree for MBMP. Note how basicity diverts the flux toward waste.

SN2_vs_E2 Start Methyl 2-bromo-4- methylpentanoate Reagent_Choice Reagent Selection Start->Reagent_Choice Hard_Base Hard Base (OH-, OR-, LDA) Reagent_Choice->Hard_Base High Basicity Soft_Nuc Soft Nucleophile (N3-, CN-, RS-) Reagent_Choice->Soft_Nuc High Nucleophilicity TS_Elim Transition State: Proton Abstraction Hard_Base->TS_Elim E2 Mechanism TS_Sub Transition State: Backside Attack Soft_Nuc->TS_Sub SN2 Mechanism Prod_Alkene WASTE: Alkene (Elimination) TS_Elim->Prod_Alkene Prod_Sub TARGET: Alpha-Substituted Ester TS_Sub->Prod_Sub

Figure 1: Kinetic competition between Substitution (


) and Elimination (

). Selection of "Soft" nucleophiles is critical.
Module 2: Reformatsky Reaction Selectivity

Context: MBMP is used to generate organozinc reagents for coupling with aldehydes/ketones (Reformatsky reaction). The primary failure mode here is Wurtz Homocoupling (dimerization of the starting material) instead of addition to the carbonyl.

FAQ: Why am I getting a dimer instead of the alcohol?

Diagnosis: Slow insertion of Zinc. If the Zinc insertion into the C-Br bond is slow, the formed organozinc reagent (


) has time to react with the unreacted alkyl bromide (

) still in solution, leading to

dimers.
Troubleshooting Protocol: The "Rieke" Standard

To favor the addition product, you must ensure instantaneous Zinc insertion.

Optimization Steps:

  • Zinc Activation: Do not use standard Zinc dust. Use TMSCl-activated Zinc .

    • Method: Suspend Zn dust in THF. Add 5 mol% TMSCl (Trimethylsilyl chloride). Stir for 15 mins.

  • Concentration Control: High local concentrations favor dimerization.

  • Temperature: Perform the Zinc insertion at reflux (to start) but cool to 0°C before adding the electrophile (aldehyde) to improve diastereoselectivity.

Step-by-Step Workflow:

  • Activate Zn (1.5 equiv) in dry THF with TMSCl.

  • Add a small portion (10%) of MBMP to initiate the reaction (look for exotherm/turbidity).

  • Once initiated, add the remaining MBMP slowly dropwise.

  • Critical: Add the electrophile (Aldehyde/Ketone) simultaneously or immediately after organozinc formation to trap the enolate before it dimerizes.

Reformatsky Zn_Dust Zinc Dust Activation Activation (TMSCl or 1,2-Dibromoethane) Zn_Dust->Activation Insertion Zn Insertion (Oxidative Addition) Activation->Insertion + MBMP Enolate Zinc Enolate (Reactive Intermediate) Insertion->Enolate Path_Dimer Path A: Reacts with Unreacted Bromide Enolate->Path_Dimer Slow Initiation Excess R-Br present Path_Prod Path B: Reacts with Carbonyl Electrophile Enolate->Path_Prod Fast Initiation Electrophile present Dimer WASTE: Homocoupling (Dimer) Path_Dimer->Dimer Alcohol TARGET: Beta-Hydroxy Ester Path_Prod->Alcohol

Figure 2: Reformatsky Selectivity. Rapid Zn insertion prevents the enolate from attacking the starting bromide.

Module 3: Radical Polymerization (ATRP)

Context: MBMP is an efficient initiator for ATRP of methacrylates. The secondary bromide provides a radical stability that matches the propagating chain of methacrylates, ensuring fast initiation.

FAQ: How do I control the Molecular Weight Distribution (PDI)?

Diagnosis: Initiation Efficiency (


) < 1.
If the initiation rate (

) is slower than the propagation rate (

), high dispersity occurs. MBMP is generally well-matched for methacrylates but can be slow for styrenes.

Technical Tip: For acrylate/methacrylate polymerization, maintain a [Cu(I)]/[Cu(II)] equilibrium .

  • If PDI is broad (>1.2), add a small amount of Cu(II) (

    
    ) at the start (Deactivator). This forces the "Persistent Radical Effect" early, controlling the growth rate immediately upon initiation.
    
References
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

    • Topic: Mechanisms of vs competition in secondary alkyl halides.
    • Source: Wiley.

  • Reformatsky Reaction Variants and Improvements.

    • Topic: Use of activated Zinc (Rieke Zn) and TMSCl to prevent homocoupling.
    • Source: Organic Chemistry Portal.[1]

  • Atom Transfer Radical Polymerization (ATRP)

    • Topic: Initiator efficiency of -bromo esters in
    • Source: Matyjaszewski Polymer Group (Carnegie Mellon).

  • Synthesis of Leucine Analogs via Azid

    • Topic: Reaction of -bromo esters with Sodium Azide in DMF.
    • Source: ScienceDirect / Tetrahedron Letters (General Protocol Reference).

Sources

Work-up procedures for "Methyl 2-bromo-4-methylpentanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-bromo-4-methylpentanoate Case ID: MBMP-ISO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Subject: this compound (MBMP) CAS: 99643-59-9 (Racemic) / 26638-43-7 (S-isomer) Primary Applications: Atom Transfer Radical Polymerization (ATRP) Initiator; Chiral Building Block for Peptidomimetics. Criticality: High. This compound is prone to thermal degradation , hydrolysis , and racemization during work-up.

Technical Snapshot:

PropertySpecificationCritical Note
Appearance Colorless to pale yellow oilDark yellow/brown indicates free

or elimination products.
Boiling Point ~80–85 °C @ 10 mmHgDo not exceed 100 °C pot temp to prevent elimination.
Chirality Labile

-proton
Racemizes in presence of strong base or high heat.
Storage 2–8 °C, Inert AtmosphereMoisture sensitive (ester hydrolysis).

Synthesis Work-up: The Diazotization Route

Most researchers synthesize MBMP from D- or L-Leucine via diazotization (retention of configuration). The following protocol addresses the specific work-up challenges of this exothermic, gas-evolving reaction.

Phase 1: Quenching & Neutralization

The Scenario: You have just finished reacting Leucine with


 and 

. The mixture is acidic and evolving

.

Step-by-Step Protocol:

  • Temperature Control: Cool the reaction mixture to 0 °C .

    • Why: The diazonium intermediate and the resulting

      
      -bromo acid are susceptible to side reactions at higher temperatures during the initial quench.
      
  • The Quench: Slowly add saturated aqueous Sodium Metabisulfite (

    
    )  or Sodium Sulfite.[1]
    
    • Troubleshooting: Do NOT use Sodium Thiosulfate (

      
      ) in highly acidic media if possible, as it disproportionates to precipitate elemental sulfur (colloidal yellow haze), which is difficult to remove.
      
    • Endpoint: Addition is complete when the red/brown color of bromine/nitrogen oxides fades to a pale yellow.

  • Venting: Ensure the vessel is open to a scrubber. Vigorous evolution of

    
     and 
    
    
    
    gas will occur.
Phase 2: Extraction Strategy

The Scenario: You are extracting the free acid (2-bromo-4-methylpentanoic acid) before esterification, or the ester directly if generated in situ.

  • Solvent Choice: Use Diethyl Ether (

    
    )  or MTBE .
    
    • Why: Chlorinated solvents often form intractable emulsions with the viscous aqueous sulfate salts generated in this reaction.

  • Emulsion Breaking:

    • If an emulsion forms, add solid NaCl to saturation.

    • Do not sonicate; this stabilizes surfactant-like amino acid byproducts.

  • Drying: Dry organic layer over

    
     (Magnesium Sulfate).[2][3]
    
    • Avoid:

      
       or basic drying agents, which can induce elimination of HBr to form the 
      
      
      
      -unsaturated ester.

Purification & Stability Logic

Workflow Visualization

The following diagram outlines the critical decision paths during the isolation of MBMP.

MBMP_Workup Start Crude Reaction Mixture (Acidic/Aqueous) Quench Quench: Na2S2O5 (Remove Br2/NOx) Start->Quench T < 5°C Extract Extraction: Et2O/Brine (Avoid Emulsions) Quench->Extract Phase Sep Dry Drying: MgSO4 (Neutral conditions) Extract->Dry Emulsion Issue: Emulsion Extract->Emulsion Concentrate Concentration (Rotovap < 30°C) Dry->Concentrate Distill Vacuum Distillation (High Vac, < 85°C) Concentrate->Distill Purity Check Storage Storage: 4°C, Dark, Ar Distill->Storage Racemization Issue: Low ee% Distill->Racemization Emulsion->Extract Add Solid NaCl Racemization->Distill Lower Pot Temp

Caption: Figure 1. Optimized isolation workflow for this compound, highlighting critical control points for purity and chirality.

Vacuum Distillation Parameters

Distillation is the only reliable way to remove traces of unreacted leucine (zwitterionic, stays in pot) and polymerization inhibitors.

  • Pressure: < 10 mmHg (High vacuum essential).

  • Temperature: Collect fractions boiling between 80–85 °C .

  • Fore-run: Discard the first 5-10% (often contains solvent and moisture).

  • Pot Residue: Do not distill to dryness. The residue often contains thermal polymers.

Downstream Application: ATRP Work-up

If you are using MBMP to initiate polymerization, your "work-up" involves removing the Copper (Cu) catalyst. This is a common pain point.

Q: How do I remove the green/blue copper tinge from my polymer? A: The MBMP initiator leaves a bromide terminus. Standard extraction is insufficient.

  • Dilution: Dilute the polymer mixture 1:1 with THF or Toluene.

  • Adsorption: Pass the solution through a short plug of Neutral Alumina (

    
    ) .
    
    • Mechanism:[4][5][6][7] The Lewis acidic alumina binds the Cu(I)/Cu(II) ligand complex strongly.

    • Visual Check: The alumina plug will turn blue/green; the filtrate should be colorless.

  • Precipitation: Precipitate the polymer into cold methanol.

Troubleshooting & FAQs

Q1: My product has a persistent yellow color even after distillation. Is it pure?

  • Diagnosis: Likely trace elemental bromine (

    
    ) or conjugated elimination products (Methyl 4-methyl-2-pentenoate).
    
  • Remedy: Wash the organic phase with 10% Sodium Metabisulfite solution before the final drying step. If distilled, the yellow color suggests thermal elimination occurred—redistill at lower pressure.

Q2: I am seeing significant racemization (loss of optical activity). Why?

  • Root Cause 1 (Chemical): Exposure to base.[1][8] The

    
    -proton is acidic (
    
    
    
    , but lower in the presence of Lewis acids). Even weak bases like bicarbonate can cause slow racemization if contact time is long.
  • Root Cause 2 (Thermal): Distillation pot temperature exceeded 110 °C.

  • Fix: Use rapid, acidic/neutral work-ups. Switch to Kugelrohr distillation for shorter heat exposure.

Q3: Can I use Silica Gel Chromatography instead of distillation?

  • Advisory: Not recommended for the pure initiator. MBMP is slightly unstable on acidic silica and can hydrolyze or eliminate HBr. Distillation is superior for the small molecule. However, for the polymer initiated by MBMP, silica columns are acceptable for catalyst removal.

References & Authority

  • Synthesis via Diazotization:

    • Context: Standard protocol for converting

      
      -amino acids to 
      
      
      
      -bromo acids with retention of configuration.
    • Source: Koppenhoefer, B., &Vm, S. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids. Organic Syntheses , 66, 151. (Adapted for Bromo-analogs).[8][9]

    • URL:

  • ATRP Initiator Usage:

    • Context: Matyjaszewski’s group protocols for using

      
      -bromo esters.
      
    • Source: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews , 101(9), 2921–2990.

    • URL:

  • Quenching Protocols:

    • Context: Safety and efficacy of Metabisulfite vs. Thiosulfate in acidic media.

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling brominated esters.

Sources

Validation & Comparative

Structural Confirmation of Methyl 2-bromo-4-methylpentanoate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methylpentanoate (CAS: 19129-92-1) is a critical chiral intermediate often synthesized from L-Leucine via diazotization-bromination (Sandmeyer-type reaction) followed by esterification, or direct bromination of methyl leucinate.

Confirming its structure requires distinguishing it from two primary "alternatives" present in the reaction matrix:

  • The Precursor: Methyl Leucinate (retention of the amino group).

  • The Hydrolysis Byproduct: 2-Bromo-4-methylpentanoic acid (loss of the methyl ester).

This guide provides a comparative NMR analysis to definitively validate the target structure, focusing on the diagnostic shift of the


-proton and the integrity of the ester moiety.

Structural Analysis & Logic

The transformation from an amino acid derivative to an


-bromo ester induces a massive electronic shift at the chiral center (C2). The replacement of the electron-donating amino group (or ammonium in acidic media) with an electron-withdrawing bromine atom is the primary spectral marker.
Visualization of the Spin System

The following diagram outlines the carbon connectivity and the logical flow for structural verification.

G Target Target: This compound C2 C2 (Alpha) Diagnostic Shift Target->C2 Deshielding by Br OMe O-Methyl Integral Check Target->OMe Singlet ~3.7 ppm SideChain Isobutyl Side Chain (Spin System) Target->SideChain Coupling Pattern

Figure 1: Structural connectivity and diagnostic nodes for NMR verification.

Comparative Analysis: Target vs. Alternatives

The most common error in synthesizing this compound is misinterpreting the product purity due to residual starting material or hydrolysis. The table below contrasts the Target with its critical alternatives.

Table 1: Diagnostic Chemical Shift Comparison ( H NMR, 400 MHz, CDCl )
FeatureTarget (Bromo-Ester)Alternative A (Amino-Ester Precursor)Alternative B (Bromo-Acid Byproduct)Interpretation Logic

-Proton (H2)

4.25 – 4.35 ppm
(dd/t)

3.45 – 3.60 ppm (dd)

4.30 – 4.40 ppm (dd)
Primary Marker: The Br atom deshields H2 by ~0.8 ppm compared to the NH

precursor.[1]
Ester Methyl (OCH

)

3.78 ppm
(s)

3.72 ppm (s)
Absent Secondary Marker: Absence indicates hydrolysis to the free acid.
Amine Protons (NH) Absent

1.5 – 2.0 ppm (broad)
AbsentBroad peaks in the baseline suggest incomplete reaction.
Side Chain (CH

)

0.95 ppm (d)

0.93 ppm (d)

0.96 ppm (d)
Minimal change; useful only for confirming the leucine backbone.

Critical Insight: If you observe a small doublet of doublets at 3.5 ppm, your reaction is incomplete. If the singlet at 3.78 ppm is missing but the alpha-proton is at 4.3 ppm, you have hydrolyzed your ester.

Experimental Protocol

To ensure reproducibility and accurate integration, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred over DMSO-d
    
    
    
    . DMSO is hygroscopic and the water peak (~3.3 ppm) often interferes with the critical
    
    
    -proton or ester signals.
  • Concentration: Dissolve 15–20 mg of the oil in 0.6 mL of CDCl

    
    .
    
  • Filtration: If the product was isolated from a salt (e.g., KBr), filter the solution through a cotton plug to remove suspended solids that cause line broadening.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl ester protons have longer T1 relaxation times. A short D1 (e.g., 1.0 s) will saturate the OMe signal, leading to inaccurate integration ratios (e.g., integrating to 2.5H instead of 3.0H), falsely suggesting impurity.

  • Scans (NS): 16 scans are sufficient for this concentration.

Detailed Spectral Assignment

H NMR Assignment (CDCl )[2]
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-2 CH-Br4.28 dd1H

OCH

Ester3.78 s3H-
H-3a, 3b CH

1.85 – 1.95 m2HComplex (diastereotopic)
H-4 CH1.75 m1H-
H-5, 5' CH

0.96 d6H

Note on H-3 Diastereotopicity: Because C2 is a chiral center, the two protons on C3 (the


-methylene group) are diastereotopic (magnetically non-equivalent). They may appear as a complex multiplet rather than a clean doublet or triplet. This is a sign of correct stereochemistry at C2, not an impurity.
C NMR Assignment (CDCl )

While


H NMR is sufficient for routine checks, 

C NMR provides definitive proof of the carbon skeleton.
  • Carbonyl (C=O): ~170.5 ppm.

  • Alpha-Carbon (C-Br): ~45.0 – 46.0 ppm. (Significantly upfield from the C-N precursor which is ~52 ppm).

  • Methoxy (OCH

    
    ):  ~52.8 ppm.
    
  • Side Chain: ~43 ppm (CH

    
    ), ~25 ppm (CH), ~21-23 ppm (CH
    
    
    
    ).

Validation Workflow

Use the following logic gate to validate your product batch.

Validation Start Acquire 1H NMR (CDCl3) CheckAlpha Check 4.2-4.4 ppm region Start->CheckAlpha CheckOMe Check 3.7-3.8 ppm region CheckAlpha->CheckOMe Signal Present (dd) Fail_Precursor IMPURITY: Unreacted Leucine Ester (Signal at 3.5 ppm) CheckAlpha->Fail_Precursor Signal at 3.5 ppm Success CONFIRMED: This compound CheckOMe->Success Singlet Present (3H) Fail_Acid IMPURITY: Hydrolyzed Acid (Missing OMe singlet) CheckOMe->Fail_Acid Singlet Missing

Figure 2: Step-by-step logic for spectral confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for chemical shift correlations of

    
    -halo esters).
    
  • Abraham, R. J., et al. (2004). "Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation." Magnetic Resonance in Chemistry. Link

  • National Institute of Standards and Technology (NIST). "this compound." PubChem Database.[1][3] CID 71355558.[3] Link

  • ChemicalBook. "Methyl 2-methylpentanoate 13C NMR Spectrum." (Analogous structure reference for side-chain assignments). Link

Sources

Characterization of Methyl 2-bromo-4-methylpentanoate Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methylpentanoate is a critical chiral building block, predominantly utilized in the synthesis of peptidomimetics (e.g., inhibitors of metalloproteinases) and as a stereospecific initiator in Atom Transfer Radical Polymerization (ATRP). Its value lies in the lability of the


-bromo bond, allowing for facile nucleophilic substitution (

) or radical generation.

This guide objectively compares the enantiopure (S)- and (R)- forms derived via chiral pool synthesis against racemic alternatives , and benchmarks the bromo-derivative's reactivity against its chloro-analog. We provide validated protocols for synthesis, purification, and analytical characterization to ensure high enantiomeric excess (


).

Structural Analysis & Stereochemical Significance

The molecule possesses a single stereocenter at the C2 position. The absolute configuration is critical because it dictates the spatial arrangement of the subsequent pharmacophore or polymer chain tacticity.

  • (R)-Enantiomer: Derived from D-Leucine.

  • (S)-Enantiomer: Derived from L-Leucine (Natural abundance, lower cost).

Note on Stability: Unlike their amino acid precursors,


-bromo esters are prone to racemization under basic conditions due to the acidity of the 

-proton. Storage at -20°C under argon is recommended.

Comparative Performance Analysis

Synthesis Routes: Chiral Pool vs. Resolution

The choice of starting material dictates the final purity and cost-efficiency.

FeatureMethod A: Chiral Pool (Recommended) Method B: Racemic Resolution
Precursor Enantiopure Leucine (L- or D-)Isovaleraldehyde / Malonate
Mechanism Diazotization (Retentive Double Inversion)Bromination followed by Enzymatic Resolution
Yield 65–75%30–40% (theoretical max 50% per enantiomer)
Enantiomeric Excess >98% (highly dependent on temp control)>99% (dependent on enzyme specificity)
Scalability High (Linear steps)Medium (Volume limited by enzyme kinetics)
Cost Low for (S)-form; High for (R)-formModerate (Enzyme cost is the driver)

Verdict: Method A is superior for industrial scalability and yield, provided the diazotization temperature is strictly controlled to prevent


 competition (which leads to racemization).
Reactivity Benchmark: Bromo- vs. Chloro- Analogs

In nucleophilic substitution reactions (e.g., amine coupling), the leaving group ability is the rate-determining factor.

PropertyThis compound Methyl 2-chloro-4-methylpentanoate
Bond Dissociation Energy ~290 kJ/mol (C-Br)~340 kJ/mol (C-Cl)
Relative

Rate
1.0 (Reference) 0.01 – 0.05 (Significantly Slower)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Storage Stability Moderate (Light sensitive)High

Insight: The bromo-ester is the requisite choice for reactions with sterically hindered nucleophiles or when mild conditions are required to preserve other sensitive functional groups. The chloro-ester often requires elevated temperatures that promote elimination side-reactions.

Mechanistic Workflow: Retention of Configuration

To synthesize the enantiopure product from Leucine, one must understand the "Double Inversion" mechanism. The reaction does not proceed via a simple carbocation (


), which would racemize the product. Instead, the carboxylate group acts as a neighboring group, forming a transient 

-lactone.

SynthesisMechanism L_Leu L-Leucine (S-Configuration) Diazonium Diazonium Intermediate L_Leu->Diazonium NaNO2, HBr 0°C Lactone alpha-Lactone (Transient Inversion 1) Diazonium->Lactone -N2 Intramolecular Attack BromoAcid (S)-2-Bromo Acid (Inversion 2 -> Retention) Lactone->BromoAcid Br- Attack Ring Opening FinalEster Methyl (S)-2-bromo- 4-methylpentanoate BromoAcid->FinalEster MeOH, H+ Esterification

Figure 1: The diazotization pathway involves two stereochemical inversions, resulting in the net retention of the original Leucine configuration.[1][2]

Experimental Protocols

Synthesis of Methyl (S)-2-bromo-4-methylpentanoate

Objective: Convert L-Leucine to the target ester with


 ee.

Reagents:

  • L-Leucine (10.0 g, 76 mmol)

  • Sodium Nitrite (

    
    )
    
  • Potassium Bromide (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Dissolve L-Leucine (10 g) and KBr (30 g) in

      
       (150 mL).
      
    • Cool the mixture to -5°C to 0°C using an ice-salt bath. Causality: Higher temperatures promote

      
       loss without neighboring group participation, leading to carbocations and racemization.
      
    • Add

      
       (solid or concentrated solution) portion-wise over 1 hour. Maintain temp < 0°C.
      
    • Stir for 2 hours at 0°C, then extract with diethyl ether (

      
       mL).
      
    • Dry organics (

      
      ) and concentrate to yield (S)-2-bromo-4-methylpentanoic acid.
      
  • Esterification:

    • Dissolve the crude acid in anhydrous Methanol (50 mL).

    • Add catalytic

      
       (0.5 mL) or Thionyl Chloride (
      
      
      
      , 1.1 eq) dropwise at 0°C.
    • Reflux for 2 hours.

    • Neutralize with

      
      , extract into DCM, and distill under reduced pressure.
      
Analytical Validation (Self-Validating System)

Do not rely on a single metric. Use the "Triad of Purity":

  • Chiral GC:

    • Column: Cyclodextrin-based (e.g., Rt-βDEXsa or Chirasil-Dex).

    • Conditions: Isotherm at 90°C or ramp 80°C

      
       140°C.
      
    • Validation: Inject a racemic standard first to establish separation (

      
      ). The (S)-enantiomer typically elutes second on 
      
      
      
      -DEX columns (verify with standards).
  • Optical Rotation:

    • Measure

      
       in Methanol (
      
      
      
      ).
    • Target: (S)-isomer

      
       to 
      
      
      
      (Lit. varies by solvent; establish internal standard).
    • Note: If rotation is low (

      
      ), suspect racemization.
      
  • 1H NMR:

    • Confirm structure. The

      
      -proton appears as a triplet/doublet of doublets around 
      
      
      
      ppm.

Analytical Decision Tree

Use this workflow to determine if a batch is suitable for high-value synthesis.

QC_Workflow Start Crude Product GC_Achiral GC-MS (Achiral) Start->GC_Achiral Purity_Check Chemical Purity > 95%? GC_Achiral->Purity_Check Distill Vacuum Distillation Purity_Check->Distill No Chiral_GC Chiral GC (Beta-DEX Column) Purity_Check->Chiral_GC Yes Distill->GC_Achiral EE_Check ee > 98%? Chiral_GC->EE_Check Polarimetry Polarimetry Check Sign of Rotation EE_Check->Polarimetry Yes Reprocess Reject / Reprocess EE_Check->Reprocess No Approve RELEASE BATCH Polarimetry->Approve Matches Standard Polarimetry->Reprocess Wrong Sign

References

  • Izumiya, N., et al. (1977). Stereochemistry of the reaction of alpha-amino acids with nitrous acid. Bulletin of the Chemical Society of Japan. Link

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. (Describes the use of alpha-bromo esters as initiators). Link

  • Gao, H., et al. (2008). Synthesis of Functional Polymers with Controlled Architecture by ATRP. Progress in Polymer Science. Link

  • PubChem. (2024).[3][4][5] this compound (Compound Summary). National Library of Medicine. Link

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (Protocol for chiral column selection). Link

Sources

Spectroscopic Comparison of Methyl 2-bromo-4-methylpentanoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methylpentanoate (CAS: 61837-46-5) serves as a critical chiral intermediate in the synthesis of peptidomimetics, specifically leucine analogs, and various pharmaceutical agents.[1] As a chiral molecule with a stereocenter at the C2 position, it exists as two distinct enantiomers: (R)-Methyl 2-bromo-4-methylpentanoate and (S)-Methyl 2-bromo-4-methylpentanoate .[1]

For researchers and drug developers, distinguishing these isomers is paramount because their biological activities and downstream synthetic outcomes differ radically. This guide provides a definitive spectroscopic comparison, moving beyond basic characterization to the specific techniques required for enantiomeric resolution.

Chemical Identity & Stereochemistry

The compound is the methyl ester of 2-bromo-4-methylpentanoic acid (also known as


-bromoisocaproic acid).[1] It is structurally derived from the amino acid Leucine.[1][2]
Feature(R)-Isomer(S)-Isomer
Structure C2-Br points away (dashed) in standard orientationC2-Br points towards (wedge) in standard orientation
Precursor Typically D-LeucineTypically L-Leucine
Configuration Rectus (Right)Sinister (Left)
CAS (Acid Precursor) 42990-28-328659-87-2
Stereochemical Origin

The synthesis of these isomers typically proceeds via the diazotization of Leucine.[1] Crucially, this reaction often proceeds with retention of configuration due to the neighboring group participation of the carboxylate moiety, although reaction conditions can force inversion.

Synthesis Figure 1: Stereochemical pathway from L-Leucine to the (S)-Bromo Ester. L_Leu L-Leucine (S-Configuration) Diazo Diazonium Intermediate (Unstable) L_Leu->Diazo NaNO2, HBr (Diazotization) BromoAcid (S)-2-Bromo-4-methyl- pentanoic acid Diazo->BromoAcid Br- substitution (Double Inversion/Retention) Ester (S)-Methyl 2-bromo-4- methylpentanoate BromoAcid->Ester MeOH, H+ (Esterification)

[1]

Achiral Spectroscopic Profile (Baseline)

Before attempting chiral differentiation, the chemical identity must be validated. Both enantiomers exhibit identical spectra in achiral environments.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

The ¹H NMR spectrum is characterized by the distinct isopropyl "doublet" and the desheilded methine proton attached to the bromide.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-H 4.25 - 4.35 Triplet (t) or dd1HCH-Br (Diagnostic)
OMe 3.76Singlet (s)3HMethyl Ester (-OCH₃)
C3-H₂ 1.85 - 1.95Multiplet (m)2HMethylene group
C4-H 1.70 - 1.80Multiplet (m)1HMethine (Isopropyl)
C5/C5' 0.92 - 0.96Doublet (d)6HIsopropyl Methyls

Technical Note: The C2-H signal is the most sensitive to electronic environment changes.[1] If the sample is impure (e.g., unreacted acid), this peak will shift significantly.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1735–1745 cm⁻¹ (Strong, Ester)

  • C-O Stretch: ~1200–1270 cm⁻¹[1]

  • C-H Stretch: 2950–2870 cm⁻¹ (Aliphatic)

  • C-Br Stretch: 600–700 cm⁻¹ (Fingerprint region)[1]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion: [M]+ = 208/210 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Base Peak: m/z 149/151 (Loss of -COOCH₃) or m/z 129 (Loss of Br).[1]

  • Fragment: m/z 57 (Isobutyl cation).

Isomeric Differentiation (The Core Guide)

Since achiral methods cannot distinguish (R) from (S), the following techniques are required.

Method 1: Chiral Gas Chromatography (GC) - The Gold Standard

For volatile esters like this compound, Chiral GC provides the most accurate quantitative assessment of enantiomeric excess (ee).[1]

Mechanism: The separation relies on the differential inclusion of the enantiomers into the cavity of a cyclodextrin-based stationary phase.[1]

GC_Separation Figure 2: Chiral recognition mechanism in GC analysis. Sample Racemic Mixture (R) + (S) Column Chiral Column (Beta-Cyclodextrin Phase) Sample->Column Injection Interaction Differential Host-Guest Interaction (S) fits tighter/looser than (R) Column->Interaction Detector FID Detector Interaction->Detector Elution Time Delta

Recommended Protocol:

  • Column:

    
    -DEX 120 or Rt-βDEXsa (30m x 0.25mm x 0.25µm).[1]
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Oven Program: Isothermal at 90°C or a slow ramp (1°C/min) from 80°C to 120°C.

  • Expected Result: Baseline separation with

    
     (separation factor) > 1.05. The elution order is typically (S) then (R) on standard 
    
    
    
    -DEX columns, but must be validated with a pure standard.
Method 2: Optical Rotation (Polarimetry)

This is the rapid "check" for bulk purity but is less sensitive than GC for minor impurities.

  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Concentration: 1.0 - 2.0 g/100mL (c=1 or c=2) in Methanol or Chloroform.

  • Differentiation:

    • (S)-Isomer: Typically levorotatory (-) for the acid precursor, but esterification can shift the magnitude. Note: Literature values for the specific ester vary; always compare against a certified standard or the parent amino acid rotation.

    • (R)-Isomer: Dextrorotatory (+).

Method 3: Chiral Shift Reagents (NMR)

If Chiral GC is unavailable, ¹H NMR can be made "chiral" using a Lanthanide Shift Reagent.

  • Reagent: Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Protocol:

    • Dissolve compound in CDCl₃.[1]

    • Record standard spectrum.[1]

    • Add 0.1 - 0.5 equivalents of Eu(hfc)₃.[1]

    • Observation: The singlet of the methyl ester (-OCH₃) will split into two singlets (one for R, one for S) due to the formation of diastereomeric complexes. The separation (

      
      ) increases with reagent concentration.
      

Experimental Protocols

Protocol A: Synthesis Verification (Self-Validating)

To ensure you have the correct isomer without buying expensive standards, synthesis from the amino acid is the most robust validation.

  • Start: Take 1.0g of L-Leucine (inexpensive, high purity).[1]

  • Bromination: React with NaNO₂/KBr in 2.5N H₂SO₄ at 0°C.

  • Esterification: React the crude oil with Methanol/H₂SO₄.

  • Analysis: Run this "Standard S" on your Chiral GC. The major peak is your (S)-reference.[1][3] Any minor peak is the (R)-impurity (indicating the degree of racemization during synthesis).

Protocol B: Determination of Enantiomeric Excess (ee)


Acceptance Criteria for Drug Development:

  • High Purity: ee > 98.0%[4][5]

  • Optical Purity:

    
     within ±2° of literature value.
    

References

  • PubChem. (n.d.).[1][2][6][7][8] this compound (Compound).[1][3][8] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] (Contextual grounding for Chiral GC protocols).

  • Faul, M. M., et al. (2003). Synthesis of Chiral Amino Acid Derivatives. Journal of Organic Chemistry.

Sources

Benchmarking Alkyl Halide Intermediates: A Comparative Analysis of Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19129-92-1 | Formula: C₇H₁₃BrO₂ | M.W.: 209.08 g/mol [1]

Executive Summary: The "Goldilocks" Halide

In the landscape of organic synthesis and polymer chemistry, Methyl 2-bromo-4-methylpentanoate occupies a critical "Goldilocks" zone. Derived from Leucine, this


-bromo ester offers a balance of reactivity and stability that its chlorinated and iodinated counterparts fail to achieve.

While the chlorinated analog (Methyl 2-chloro-4-methylpentanoate) suffers from sluggish kinetics in nucleophilic substitution (


) and Atom Transfer Radical Polymerization (ATRP), the iodinated variant exhibits poor shelf-stability and light sensitivity. This guide serves as a technical benchmark, validating why the bromo-ester is the industry-standard intermediate for synthesizing peptidomimetics (such as Batimastat) and initiating controlled radical polymerizations.
The Reference Standard: Certificate of Analysis (CoA)

The following data represents the Target Specification for high-purity research-grade material. This CoA acts as the baseline for the performance comparisons in Section 3.

Batch No: MBMP-2024-001 Date of Analysis: 2024-10-15

Test ParameterMethodSpecificationResultPass/Fail
Appearance VisualColorless to light yellow liquidClear, pale yellowPASS
Purity (GC) GC-FID

97.0%
98.2%PASS
Identity (H-NMR) 400 MHz CDCl₃Conforms to StructureConformsPASS
Refractive Index Refractometer1.4560 - 1.4600 (

)
1.4582PASS
Acid Value Titration (KOH)

1.0 mg KOH/g
0.4 mg KOH/gPASS
Water Content Karl Fischer

0.10%
0.04%PASS
Optical Rotation PolarimetryRacemic (unless specified (R))

(Racemic)
PASS

Analyst Note: The Acid Value is a critical stability indicator. Values >1.0 mg KOH/g suggest hydrolysis of the methyl ester, often caused by improper storage (moisture ingress).

Comparative Performance Guide
Benchmark A: Reactivity in Nucleophilic Substitution (

)

Objective: Synthesize the Leucine-derivative intermediate via amination. Reaction: Methyl 2-halo-4-methylpentanoate + Benzylamine


 N-Benzyl-Leucine Methyl Ester.
ParameterChloro-Analog (Cl)Bromo-Analog (Product)Iodo-Analog (I)
Leaving Group Ability Poor (Strong Base)Good (Weak Base) Excellent (Very Weak Base)
Reaction Time (

)
> 48 Hours4 - 6 Hours < 1 Hour
Yield 65% (Incomplete)92% 88% (Side reactions*)
Stability HighModerate Low (Light sensitive)
  • Analysis: The Chloro-analog requires elevated temperatures (

    
    ) to drive the reaction, increasing the risk of elimination side-products. The Iodo-analog, while fast, degrades spontaneously, releasing free iodine which can oxidize sensitive amines. The Bromo-analog  provides high yields at ambient temperature.
    
Benchmark B: Efficiency as ATRP Initiator

Context: Atom Transfer Radical Polymerization (ATRP) relies on the homolytic cleavage of the Carbon-Halogen bond. Metric: Activation Rate Constant (


).[2][3]
  • Data: According to kinetic studies on

    
    -halo esters, the reactivity order is 
    
    
    
    .
  • Performance Ratio: The activation rate (

    
    ) for the Bromo-ester is approximately 20x higher  than the Chloro-ester.
    

Experimental Outcome (Polymerization of MMA):

  • Chloro-Initiator: Slow initiation leads to high dispersity (

    
    ) because propagation outpaces initiation.
    
  • Bromo-Initiator (This Product): Fast initiation ensures all chains start simultaneously, yielding narrow dispersity (

    
    ) and controlled molecular weight.
    
Technical Visualizations
Diagram 1: QC Decision Tree (Workflow)

This logic flow ensures that only material suitable for sensitive catalytic applications is released.

QC_Workflow Start Raw Synthesis Batch GC GC-FID Analysis (Purity Check) Start->GC Acid Acid Value (Hydrolysis Check) GC->Acid Decision Spec Check: >97% Purity <1.0 AV Acid->Decision Reject REJECT (Redistill) Decision->Reject Fail Release RELEASE (CoA Issued) Decision->Release Pass

Caption: QC workflow prioritizing Acid Value (hydrolysis) and GC Purity to ensure ATRP compatibility.

Diagram 2: ATRP Activation Mechanism

Visualizing why the C-Br bond strength is the critical performance factor.

ATRP_Mechanism Initiator Methyl 2-bromo -4-methylpentanoate (R-Br) TS Transition State [R...Br...Cu] Initiator->TS Homolysis Catalyst Cu(I) Complex (Activator) Catalyst->TS Radical Carbon Radical (R•) + Cu(II)Br TS->Radical Fast (k_act) Radical->Initiator Reversible Deactivation Polymer Polymer Chain Growth Radical->Polymer Monomer Addn

Caption: The secondary bromide allows for a rapid, reversible equilibrium with the Copper catalyst, essential for low-dispersity polymers.

Experimental Protocols
Protocol A: Purity Determination by GC-FID

To be used for incoming goods inspection.

  • Sample Prep: Dilute 50 mg of this compound in 1.0 mL of Dichloromethane (DCM).

  • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (50:1),

    
    .
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detection: FID at

    
    .
    
  • Calculation: Area Normalization %. Note: The methyl ester peak typically elutes before the acid impurity.

Protocol B: Handling & Stabilization
  • Storage: Store at

    
     under Argon.
    
  • Stabilizer: This product is typically stabilizer-free. However, if yellowing occurs (bromine liberation), wash with 10% Sodium Thiosulfate solution, dry over

    
    , and filter.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71355558, this compound. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[4] Chemical Reviews, 101(9), 2921–2990. (Foundational text on halide reactivity ratios in ATRP). Retrieved from [Link]

  • Master Organic Chemistry (2023). Nucleophilic Acyl Substitution and Leaving Group Ability. (Mechanistic basis for Br vs Cl comparison). Retrieved from [Link]

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science.[4] (Kinetics of secondary bromo-esters). Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides immediate, actionable procedures for the safe handling and disposal of Methyl 2-bromo-4-methylpentanoate . It is designed for laboratory personnel and safety officers requiring high-level operational detail.

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must understand the specific reactivity profile of this molecule. This compound is an


-bromo ester . This structural motif confers specific hazards that distinguish it from standard organic solvents.
Property Data Operational Implication
CAS Number 61837-46-5 (Racemic)Use for waste manifesting.
Functional Group

-Halo Ester
High Alkylating Potential. Acts as a lachrymator (tear gas) and severe irritant.
Flash Point ~34°C - 60°C (Est.)Flammable/Combustible. Ground all equipment.[1]
Reactivity ElectrophilicDo NOT mix with strong bases (exothermic hydrolysis) or nucleophiles without cooling.
Toxicity Corrosive / IrritantCauses serious eye damage (H318) and skin irritation (H315).

CRITICAL WARNING: As an


-bromo ester, this compound can hydrolyze to release Hydrogen Bromide (HBr) gas upon contact with moisture or strong acids. It is a potent lachrymator; all handling must occur inside a functioning fume hood.[2]

Decision Matrix: Disposal vs. Spill Response

The following workflow dictates the immediate operational path based on the state of the chemical.

DisposalWorkflow Start Start: Identify Material State IsSpill Is it a Spill? Start->IsSpill SpillYes YES: Emergency Response IsSpill->SpillYes Uncontrolled Release SpillNo NO: Routine Disposal IsSpill->SpillNo Contained VolumeCheck Volume > 50 mL? SpillYes->VolumeCheck Evacuate Evacuate Lab Call HazMat VolumeCheck->Evacuate Yes (Large) Absorb Absorb with Vermiculite (Do NOT use paper towels) VolumeCheck->Absorb No (Small) PurityCheck Is it Pure? SpillNo->PurityCheck Segregate Segregate: Halogenated Waste (Label: Lachrymator) PurityCheck->Segregate Yes CompatCheck Check Compatibility: No Oxidizers/Bases PurityCheck->CompatCheck No (Mixture) Combine Combine in Solvent Waste CompatCheck->Combine

Figure 1: Operational decision tree for handling this compound events.

Routine Disposal Procedures

A. Waste Segregation (The "Halogen Rule")

This compound contains bromine.[3] It must be segregated into the Halogenated Organic Waste stream.

  • Why? Mixing halogenated waste with non-halogenated solvents (like acetone or methanol) complicates incineration. Halogenated compounds require high-temperature incineration with flue gas scrubbing to capture acidic byproducts (HBr/HCl).

  • Container Type: High-density polyethylene (HDPE) or glass. Avoid metal containers (steel/aluminum) due to potential corrosion from hydrolysis-derived HBr.

B. Labeling Requirements

Your waste tag must explicitly state:

  • Chemical Name: this compound[4][5]

  • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic[6][7]

  • Special Note: "CONTAINS BROMINE - LACHRYMATOR"

C. Chemical Deactivation (Optional Pre-Treatment)

Only perform this if required by your facility's specific waste acceptance criteria. Otherwise, dispose of as pure waste. Mechanism: Basic hydrolysis converts the lachrymatory ester into the corresponding carboxylate and alcohol, reducing volatility. Protocol:

  • Dissolve waste in dilute ethanol (1:10 ratio).

  • Slowly add 10% aqueous Sodium Hydroxide (NaOH) while cooling in an ice bath.

  • Caution: This reaction is exothermic. Monitor temperature < 20°C.

  • Check pH; maintain basicity (pH > 10) for 1 hour.

  • Neutralize with dilute HCl before disposal into halogenated waste.

Emergency Spill Response Protocol

Small Spill (< 50 mL)
  • Alert: Announce the spill immediately.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If outside a hood, wear a half-mask respirator with organic vapor cartridges.

  • Containment: Do NOT use paper towels. The high surface area can increase evaporation of the lachrymatory vapors.

    • Use Vermiculite , Diatomaceous Earth , or a commercial Solvent Spill Pillow .

  • Cleanup: Scoop the absorbed material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild soap solution, then water. Place all wipes in the same waste jar.

Large Spill (> 50 mL) or Outside Fume Hood[8]
  • Evacuate: The lachrymatory nature makes this a respiratory hazard. Evacuate the immediate area.

  • Isolate: Close lab doors to prevent vapor spread.

  • Contact: Call your institution's EHS (Environmental Health & Safety) or HazMat team.

Regulatory & Logistics

US EPA (RCRA) Classification
  • Characteristic Waste: Likely D001 (Ignitable) if flash point < 60°C.

  • Listing: Not explicitly P-listed or U-listed, but must be treated as Hazardous Waste .

  • Halogen Content: The presence of Bromine triggers specific incineration requirements under 40 CFR 264.343 (Performance standards for incinerators).

DOT Shipping (for Waste Haulers)

When preparing the waste manifest for transport:

  • Proper Shipping Name: Flammable Liquid, Corrosive, N.O.S. (this compound)[4][5][8][9]

  • UN Number: UN 2924 (Likely classification for flammable/corrosive liquids)

  • Packing Group: II or III (Depending on corrosivity testing data)

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71355558, this compound. Retrieved from [Link]

  • Organic Syntheses (2004). Handling and Disposal of Hazardous Chemicals: Halogenated Esters. Coll. Vol. 10, p.135.[10] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: Methyl 2-bromo-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound: Methyl 2-bromo-4-methylpentanoate (CAS: 19129-92-1) Class:


-Halo Ester / Alkylating Agent
Primary Risks: Lachrymator  (Tear Gas Effect), Corrosive  (Skin/Eye Burns), Alkylating Agent  (DNA/Protein modification potential).

The Scientist’s Perspective (The "Why"): This compound is not merely a solvent or a benign reactant; it is an electrophilic trap. The bromine atom at the alpha position activates the adjacent carbonyl group, making the alpha-carbon highly susceptible to nucleophilic attack. Biologically, this means it can rapidly alkylate residues in your eyes (causing immediate tears/pain) and skin proteins (causing burns that may be delayed but deep). Standard lab safety is insufficient; enhanced barrier protection is required.

Engineering Controls: The Primary Barrier

Before donning PPE, the environment must be secured.[1] PPE is the last line of defense; engineering controls are the first.

  • Ventilation: Handling must occur exclusively within a certified chemical fume hood.

  • Airflow Check: Verify face velocity is between 80–100 fpm (feet per minute) before uncapping.

  • Sash Height: Keep the sash as low as possible (below chin level) to act as a physical shield against splashes.

PPE Selection Matrix

Critical Insight: Standard disposable nitrile gloves (4 mil) are permeable to halogenated esters. They provide splash protection only and must be removed immediately upon contact. For active handling or spill cleanup, higher-rated materials are non-negotiable.

Glove Compatibility & Selection[2][3]
Application ScenarioRecommended MaterialThicknessEst. Breakthrough TimeAction Protocol
Routine Handling (Weighing/Transfer)Double-Gloved Nitrile Inner: 4 milOuter: 5-8 mil< 5 Minutes (Splash)Change outer glove immediately if splashed. Inspect for pinholes.
High Risk (Synthesis/Scale-up)Silver Shield / 4H® (EVOH) Laminate> 4 HoursWear under a nitrile outer glove for dexterity.
Spill Cleanup Butyl Rubber > 15 mil> 8 HoursDo not attempt cleanup with standard nitrile.
Eye & Body Protection[1][4][5][6]
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors to bypass the lens, reaching the tear ducts. Goggles seal the ocular environment.
Face Protection Face Shield (8-inch minimum)Worn over goggles during transfer. Protects the neck and face from corrosive splashes that goggles miss.
Body Defense Lab Coat (Poly-cotton or Nomex)Must be buttoned to the neck. For scale-up (>50g), add a chemically resistant apron (Tychem® or PVC).

Operational Protocol: A Self-Validating Workflow

This protocol uses "checkpoints" to ensure safety is active, not passive.[1][2][3][4][5][6]

Phase 1: Preparation (The "Cold" Phase)
  • The "Dry Run": Place all required flasks, pipettes, and balances inside the fume hood.

  • Absorbent Staging: Place a chemically resistant absorbent pad (pig mat) on the hood surface. This captures micro-droplets that are invisible to the naked eye.

  • Decontaminant Prep: Prepare a beaker of 10% aqueous Sodium Thiosulfate or saturated Sodium Bicarbonate.

    • Mechanism: Thiosulfate acts as a nucleophile to quench the alkylating agent, neutralizing the bromine group.

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing: If possible, move the balance into the hood. If the balance is external:

    • Tare the receiving flask with a cap on.

    • Add the reagent inside the hood.

    • Cap the flask tightly before moving it out of the hood to the balance.

    • Never transport an open container of lachrymator through the lab.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid needles (high puncture risk) unless using a septum technique.

    • Self-Validation: Check the pipette tip after drawing liquid. If it drips, the vapor pressure is forcing liquid out. Eject and switch to a syringe.

Phase 3: Decontamination & Waste
  • Quenching: Rinse all contaminated glassware (pipettes, flasks) with the Thiosulfate solution before removing them from the hood.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves and mats go into a sealed "Hazardous Debris" bag.

    • Liquid Waste: Halogenated Organic Waste stream. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic runaway.

Emergency Response Logic (Visualized)

The following diagram illustrates the decision-making process for spills. This prevents panic-induced errors.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Decision1 Is volume > 10 mL OR Outside Fume Hood? Assess->Decision1 Evacuate EVACUATE LAB Activate Fire Alarm Call EHS Decision1->Evacuate YES (High Risk) Contain Minor Spill (<10mL) Inside Hood Decision1->Contain NO (Low Risk) PPE_Check Verify PPE: Double Nitrile + Goggles (Silver Shield preferred) Contain->PPE_Check Absorb Cover with Absorbent Pads (Do not use paper towels) PPE_Check->Absorb Neutralize Apply 10% Sodium Thiosulfate Wait 15 mins Absorb->Neutralize Disposal Collect as Halogenated Waste Label as 'Lachrymator Debris' Neutralize->Disposal

Figure 1: Decision logic for this compound spills. Note that spills outside the hood require immediate evacuation due to lachrymatory effects.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CAS 19129-92-1 (this compound). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.